Mercury, bromophenyl-
Description
Structure
2D Structure
Properties
IUPAC Name |
bromo(phenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BrH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPHNPSAIJQNEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrHg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074465 | |
| Record name | Mercury, bromophenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-89-8 | |
| Record name | Bromophenylmercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl mercuric bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromophenylmercury | |
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| Record name | Mercury, bromophenyl- | |
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| Record name | Bromophenylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.419 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bromophenylmercury
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of bromophenylmercury, an organomercurial compound of interest in various chemical and pharmaceutical research areas. This document details synthetic methodologies, analytical characterization techniques, and presents available data in a structured format to facilitate understanding and application by researchers in the field.
Synthesis of Bromophenylmercury
The synthesis of bromophenylmercury can be approached through several established routes in organometallic chemistry. The primary methods involve the mercuration of a brominated aromatic precursor. Two common strategies are electrophilic mercuration and synthesis via a Grignard reagent.
Experimental Protocols
Method 1: Synthesis of p-Bromophenylmercuric Chloride via Diazotization of p-Bromoaniline
This method involves the reaction of a diazonium salt, prepared from p-bromoaniline, with mercuric chloride.
Materials:
-
p-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Mercuric chloride (HgCl₂)
-
Copper sulfate (catalyst)
-
Ice
-
Diethyl ether
Procedure:
-
Dissolve p-bromoaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled p-bromoaniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of mercuric chloride in water.
-
Add the freshly prepared diazonium salt solution to the mercuric chloride solution. The addition of a small amount of copper sulfate can catalyze the reaction.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
The solid product, p-bromophenylmercuric chloride, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified p-bromophenylmercuric chloride.
Method 2: Synthesis of p-Bromophenylmercuric Bromide from p-Bromophenylmagnesium Bromide
This protocol utilizes a Grignard reagent formed from p-dibromobenzene, which then reacts with mercuric bromide.
Materials:
-
p-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Mercuric bromide (HgBr₂)
-
Iodine crystal (for initiation)
Procedure:
-
Ensure all glassware is oven-dried to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of p-dibromobenzene in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.
-
If the reaction does not start, gentle warming may be required. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining p-dibromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
In a separate flask, prepare a solution or suspension of mercuric bromide in anhydrous diethyl ether or THF.
-
Slowly add the Grignard reagent to the mercuric bromide solution with vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude p-bromophenylmercuric bromide.
-
Purify the product by recrystallization from a suitable solvent.
Characterization of Bromophenylmercury
The structural confirmation and purity assessment of the synthesized bromophenylmercury are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic and Analytical Data
| Parameter | Data |
| Molecular Formula | C₆H₄BrHgX (where X is Cl or Br) |
| Molecular Weight | 393.55 g/mol (for C₆H₄Br₂Hg) |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the isomer and halide; requires experimental determination. |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The splitting pattern will depend on the substitution pattern of the bromine on the phenyl ring. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the phenyl ring. The carbon directly bonded to mercury will show a characteristic chemical shift, and coupling with the ¹⁹⁹Hg isotope (I = 1/2, 16.87% abundance) may be observed as satellite peaks. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for mercury and bromine. The molecular ion peak [M]⁺ should be observable. Common fragmentation patterns may include the loss of the halogen atom or the entire mercury halide moiety, leading to the formation of a bromophenyl cation. |
| X-ray Crystallography | Single-crystal X-ray diffraction can provide the definitive molecular structure, including bond lengths and angles between the carbon, mercury, and bromine atoms. This technique confirms the geometry of the molecule. |
Visualizing Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of bromophenylmercury via the Grignard reaction method.
Caption: Synthesis workflow for p-bromophenylmercuric bromide.
Characterization Logic
The logical flow for the characterization of the synthesized bromophenylmercury is depicted in the diagram below.
Caption: Logical flow for the characterization of bromophenylmercury.
Analysis of Bromophenylmercury Crystal Structure: A Review of Available Data
Despite a comprehensive search of scientific literature and crystallographic databases, a detailed experimental crystal structure analysis for bromophenylmercury (C₆H₅BrHg) is not publicly available. While the compound is a known chemical entity with the CAS Number 1192-89-8, its single-crystal X-ray diffraction data, including unit cell dimensions, space group, and atomic coordinates, have not been reported in the accessible literature. This technical guide, therefore, serves to report on the absence of this specific information and provides context on related available data.
Researchers and professionals in drug development seeking to understand the solid-state properties of bromophenylmercury will find that while synthesis and use as a chemical reagent are documented, the precise three-dimensional arrangement of its atoms in a crystalline state remains undetermined or unpublished.
Summary of Available Information
While the primary goal of providing a detailed crystallographic analysis cannot be met, the following information about bromophenylmercury has been confirmed through literature and database searches:
| Property | Value |
| Chemical Formula | C₆H₅BrHg |
| Molecular Weight | 357.60 g/mol |
| CAS Registry Number | 1192-89-8 |
| Synonyms | Phenylmercuric bromide, Phenylmercury(II) bromide |
Discussion on the Lack of Crystal Structure Data
The absence of a published crystal structure for bromophenylmercury could be due to several factors. The synthesis of high-quality single crystals suitable for X-ray diffraction can be challenging. Furthermore, the inherent toxicity of organomercury compounds may limit the extent of their characterization. It is also possible that such data exists in proprietary databases or has been determined but not yet published.
For researchers requiring structural information, alternative approaches such as computational modeling or powder X-ray diffraction could provide some insights into the solid-state packing and molecular conformation of bromophenylmercury. However, these methods would not yield the precise atomic-level detail that single-crystal X-ray crystallography provides.
Experimental Protocols: A General Overview
In the absence of a specific experimental protocol for the crystal structure determination of bromophenylmercury, a generalized workflow for such an analysis is presented below. This serves as a template for the type of detailed methodology that would be expected in a full technical guide.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Phenylmercuric Bromide
This guide provides a comprehensive overview of the physical and chemical properties of phenylmercuric bromide. It includes detailed data, experimental protocols, and visualizations to support research and development activities involving this organomercury compound.
Chemical Identity and Physical Properties
Phenylmercuric bromide, with the CAS Registry Number 1192-89-8, is an organometallic compound.[1][2] Its key identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers for Phenylmercuric Bromide
| Identifier | Value |
| CAS Number | 1192-89-8[1][3] |
| Molecular Formula | C6H5BrHg[1][4] |
| Synonyms | Bromophenylmercury, Phenylmercury bromide, Mercury, bromophenyl-[1][2] |
| InChI | InChI=1S/C6H5.BrH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1[1][4] |
| InChIKey | PUPHNPSAIJQNEE-UHFFFAOYSA-M[1][4] |
| Canonical SMILES | C1=CC=C(C=C1)[Hg]Br[1] |
Table 2: Physical and Chemical Properties of Phenylmercuric Bromide
| Property | Value |
| Molecular Weight | 357.61 g/mol [1][4] |
| Appearance | Typically a colorless or off-white crystalline solid (by analogy with other phenylmercury compounds)[5] |
| Melting Point | 275 °C[1][6] |
| Boiling Point | Data not available |
| Solubility | Water: 199.8 mg/L @ 25 °C (estimated)[3]Organic Solvents: Generally exhibits better solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] The related phenylmercuric chloride is soluble in benzene, ether, and pyridine.[7] |
| Stability | Aryl mercurials like phenylmercuric bromide are less stable than alkyl mercurials and can be broken down into inorganic mercury (Hg2+) in biological systems and the environment.[7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of phenylmercuric bromide are crucial for its application in research.
Synthesis of Phenylmercuric Bromide
The synthesis of phenylmercuric bromide can be achieved via a Grignard reaction. This involves the preparation of a Grignard reagent, phenylmagnesium bromide, which then reacts with mercuric bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Mercuric bromide (HgBr₂)
-
Iodine crystal (for initiation)
-
Anhydrous calcium chloride drying tube
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot to prevent moisture contamination. The reaction is typically carried out in a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a mechanical stirrer.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is indicated by the disappearance of the iodine color and the onset of bubbling. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted, forming a cloudy grey-black solution of phenylmagnesium bromide.[8]
-
-
Reaction with Mercuric Bromide:
-
Prepare a solution or slurry of mercuric bromide in anhydrous ether or THF.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add the mercuric bromide suspension to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Carefully hydrolyze the reaction mixture by slowly adding it to a mixture of ice and a dilute acid (e.g., HCl or H₂SO₄).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude phenylmercuric bromide can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.
-
Analytical Methods
Quantitative and qualitative analysis of phenylmercuric bromide is essential for quality control and experimental studies.
Methods:
-
Atomic Absorption Spectroscopy (AAS): This is a highly sensitive method for determining the total mercury content.
-
Protocol: A sample of phenylmercuric bromide is digested using a mixture of concentrated nitric and sulfuric acids to break down the organic matrix and convert all mercury to Hg²⁺ ions. The resulting solution is then analyzed by cold vapor atomic absorption spectroscopy (CVAAS), where Hg²⁺ is reduced to elemental mercury, and its concentration is measured by its absorbance at 253.7 nm.[9]
-
-
Gas Chromatography (GC): This technique can be used for the separation and quantification of phenylmercuric bromide, particularly after derivatization.
-
Protocol: The bromide component can be analyzed by converting it to a volatile derivative. For instance, the sample can be suspended in an acidified solution with propylene oxide, which converts inorganic bromide to 2-bromo-1-propanol and 1-bromo-2-propanol. These derivatives are then extracted into an organic solvent (e.g., ethyl acetate) and analyzed using a GC system equipped with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds.[10]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate phenylmercuric bromide from other compounds in a mixture.
-
Protocol: A reversed-phase HPLC method using a C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile and water. Detection can be achieved using a UV detector, as the phenyl group provides strong UV absorbance.
-
Biological Activity and Metabolism
Phenylmercury compounds, including phenylmercuric bromide, were historically used as antiseptics, fungicides, and preservatives due to their toxicity to microorganisms.[11][12] However, their use is now heavily restricted due to significant human and environmental toxicity.
Mechanism of Toxicity: Phenylmercuric compounds are lipophilic, which allows them to be readily absorbed through the skin and to cross biological membranes, including the blood-brain barrier.[13] Upon absorption, they are rapidly metabolized. The primary metabolic pathway involves the cleavage of the carbon-mercury bond, releasing inorganic divalent mercury (Hg²⁺). This inorganic mercury is the primary agent of toxicity, as it has a high affinity for sulfhydryl groups in proteins and enzymes, leading to widespread cellular dysfunction.[7][13] Chronic exposure can lead to the accumulation of mercury in organs, particularly the kidneys and the brain, resulting in severe neurotoxicity and renal damage.[13][14]
Visualizations
The following diagrams illustrate key workflows and pathways related to phenylmercuric bromide.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. PHENYL MERCURIC BROMIDE [drugfuture.com]
- 3. phenyl mercuric bromide, 1192-89-8 [thegoodscentscompany.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. PHENYLMERCURIC BROMIDE CAS#: 1192-89-8 [m.chemicalbook.com]
- 7. Phenylmercuric Chloride | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Phenylmercuric Acetate | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Phenylmercury acetate - Wikipedia [en.wikipedia.org]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. nj.gov [nj.gov]
An In-depth Technical Guide to Bromophenylmercury (CAS 1192-89-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological effects of the organomercury compound, bromophenylmercury (CAS 1192-89-8), also known as phenylmercuric bromide. While specific experimental data for this particular compound is limited in publicly available literature, this document compiles existing information on closely related phenylmercury compounds to offer a detailed resource for researchers. The guide covers physicochemical properties, outlines a plausible synthesis protocol, predicts spectroscopic data, and discusses the generally accepted mechanism of toxicity for arylmercury compounds, including its impact on cellular signaling pathways. All quantitative data is presented in structured tables, and detailed methodologies for key experimental concepts are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and signaling pathways.
Introduction
Bromophenylmercury, with the CAS number 1192-89-8, is an arylmercuric halide. Organomercury compounds have been a subject of interest and concern due to their diverse applications and significant toxicity.[1] Historically, various forms of phenylmercury salts have been used as preservatives, fungicides, and antiseptics.[1] However, their use has been heavily restricted due to their environmental persistence and adverse health effects in humans, primarily targeting the central nervous system.[2][3] Understanding the properties and biological interactions of specific organomercury compounds like bromophenylmercury is crucial for toxicological studies, environmental monitoring, and the development of potential therapeutic interventions for mercury poisoning.
Physicochemical Properties
The known and estimated physicochemical properties of bromophenylmercury are summarized in Table 1. Data for related phenylmercury compounds are also included for comparison where direct data for bromophenylmercury is unavailable.
Table 1: Physicochemical Properties of Bromophenylmercury and Related Compounds
| Property | Bromophenylmercury (CAS 1192-89-8) | Phenylmercuric Acetate (CAS 62-38-4) |
| Molecular Formula | C₆H₅BrHg | C₈H₈HgO₂ |
| Molecular Weight | 357.61 g/mol [4] | 336.74 g/mol |
| Appearance | Crystalline solid | Colorless, lustrous crystals |
| Melting Point | 275 °C[4] | 148-151 °C |
| Water Solubility | 199.8 mg/L at 25 °C (estimated) | Sparingly soluble |
| Organic Solvent Solubility | Expected to be soluble in organic solvents like ethanol and DMSO. | Soluble in ethanol, benzene, acetic acid |
Synthesis and Characterization
Experimental Protocol: Synthesis of Bromophenylmercury
This protocol describes the synthesis of bromophenylmercury from bromobenzene via a Grignard reagent, followed by reaction with mercuric bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Iodine crystal (as initiator)
-
Mercuric bromide (HgBr₂)
-
Anhydrous solvent for washing (e.g., hexane)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of a gentle reflux indicate the start of the Grignard reagent formation.[5][6]
-
Slowly add the remaining bromobenzene solution to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.[7][8]
-
-
Reaction with Mercuric Bromide:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of mercuric bromide in anhydrous diethyl ether or THF.
-
Slowly add the mercuric bromide solution to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude bromophenylmercury from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to obtain the purified product.
-
Predicted Spectroscopic Data
Specific spectroscopic data for bromophenylmercury is not widely published. However, based on the known spectra of related compounds and general principles of spectroscopy, the following characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for Bromophenylmercury
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm. The integration would correspond to 5 protons. The chemical shifts would be influenced by the electron-withdrawing nature of the mercury-bromide group.[9][10] |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 120-140 ppm. The carbon directly attached to mercury would be significantly deshielded. Four signals would be expected for the phenyl ring due to symmetry.[9][10] |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. A C-Hg stretching vibration would be expected in the far-infrared region, typically below 600 cm⁻¹.[11] |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for mercury and bromine. The molecular ion peak [C₆H₅BrHg]⁺ would be observed. Common fragmentation would involve the loss of a bromine radical, a phenyl radical, or the entire mercury bromide moiety.[12][13][14] |
Biological Activity and Mechanism of Action
The toxicity of organomercury compounds is well-documented and is primarily attributed to their high affinity for sulfhydryl groups in proteins and other biomolecules.[1][2]
General Mechanism of Toxicity
Phenylmercury compounds, including bromophenylmercury, are expected to exert their toxic effects through the following primary mechanisms:
-
Inhibition of Enzymes: By binding to the sulfhydryl groups of cysteine residues in proteins, phenylmercury compounds can inactivate a wide range of enzymes, disrupting critical cellular processes.[15]
-
Induction of Oxidative Stress: The interaction with thiol-containing molecules, such as glutathione (GSH), can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[1][16][17]
-
Disruption of Cellular Signaling: Phenylmercury compounds can interfere with calcium homeostasis and other signaling pathways, leading to apoptosis and cell death.[2]
Putative Signaling Pathway for Phenylmercury-Induced Cellular Toxicity
The following diagram illustrates a plausible signaling pathway for the cellular toxicity induced by phenylmercury compounds.
Caption: Putative signaling pathway of phenylmercury-induced cellular toxicity.
Experimental Workflows
Assessing Neurotoxicity of Bromophenylmercury
This workflow outlines a general approach to studying the neurotoxic effects of bromophenylmercury in a cell culture model.
Caption: Experimental workflow for assessing the neurotoxicity of bromophenylmercury.
Investigating Protein-Organomercury Interactions
This workflow describes a method to study the interaction between bromophenylmercury and a specific protein of interest.
Caption: Workflow for studying protein-bromophenylmercury interactions.
Conclusion
Bromophenylmercury (CAS 1192-89-8) is an organomercury compound with properties and toxicological effects that are likely similar to other well-studied phenylmercury derivatives. While specific experimental data for this compound is scarce, this guide provides a foundational understanding based on analogous compounds. The provided synthesis protocol, predicted spectroscopic data, and outlined experimental workflows offer a starting point for researchers interested in further investigating this compound. The primary mechanism of toxicity is expected to involve interaction with sulfhydryl groups, leading to enzyme inhibition and oxidative stress, ultimately resulting in cellular dysfunction and apoptosis. Further research is warranted to fully characterize the physicochemical properties and biological activities of bromophenylmercury to better understand its potential environmental and health impacts.
References
- 1. Oxidative Stress in Methylmercury-Induced Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. The mass spectra of organomercury compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Synthesis of organomercury compounds using Grignard reagents
An In-depth Technical Guide to the Synthesis of Organomercury Compounds Using Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of organomercury compounds, specifically focusing on the widely utilized method involving Grignard reagents. This approach offers a versatile and effective pathway to form stable carbon-mercury bonds. This document details the underlying reaction mechanisms, provides explicit experimental protocols, and presents quantitative data for key reactions.
Introduction
Organomercury compounds, characterized by a direct carbon-mercury (C-Hg) bond, have historical significance and contemporary relevance in organic synthesis and medicinal chemistry. While their inherent toxicity necessitates careful handling, their unique reactivity makes them valuable intermediates. The reaction of Grignard reagents (organomagnesium halides, RMgX) with mercury(II) salts is a cornerstone method for their preparation, offering a straightforward route to both symmetrical diorganomercury (R₂Hg) and organomercury halide (RHgX) compounds.
Core Reaction Mechanism
The fundamental principle of this synthesis is a transmetalation reaction. The nucleophilic carbon of the Grignard reagent attacks the electrophilic mercury center of a mercury(II) halide, displacing a halide ion. The stoichiometry of the reactants is the critical factor that determines the final product.
Synthesis of Diorganomercury Compounds (R₂Hg)
The formation of symmetrical diorganomercury compounds is achieved by reacting two equivalents of a Grignard reagent with one equivalent of a mercury(II) halide, such as mercuric chloride (HgCl₂) or mercuric bromide (HgBr₂).[1][2] The reaction typically proceeds in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (THF), which is essential for the formation and stability of the Grignard reagent.
The overall reaction is as follows: 2 RMgX + HgX₂ → R₂Hg + 2 MgX₂
A prominent example is the synthesis of diphenylmercury from phenylmagnesium bromide and mercuric chloride.[1][3]
Caption: Reaction pathway for diphenylmercury synthesis.
Synthesis of Organomercury Halides (RHgX)
By adjusting the stoichiometry to a 1:1 ratio of Grignard reagent to mercury(II) halide, it is possible to isolate the organomercury halide intermediate. This reaction is particularly useful for creating precursors for further functionalization.
The general reaction is: RMgX + HgX₂ → RHgX + MgX₂
Experimental Protocols
The success of this synthesis hinges on the careful exclusion of atmospheric moisture and oxygen, as Grignard reagents are highly reactive towards protic solvents and can be oxidized.[4][5]
General Protocol for the Preparation of Diarylmercury Compounds
This procedure is adapted from the synthesis of various diarylmercury compounds and serves as a general guideline.[6]
Materials:
-
Magnesium turnings
-
Appropriate aryl bromide (e.g., bromobenzene)
-
Anhydrous diethyl ether or THF
-
Mercuric chloride (HgCl₂)
-
Ice
-
Dilute Hydrochloric Acid
-
Benzene (for extraction)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare the Grignard reagent. Add magnesium turnings to the flask. A solution of the aryl bromide in anhydrous ether is added dropwise from the funnel to initiate the reaction. The mixture is typically stirred and refluxed to ensure complete formation of the Grignard reagent (e.g., phenylmagnesium bromide).[7]
-
Reaction with Mercuric Chloride: Cool the Grignard solution in an ice bath. A solution of mercuric chloride in dry ether is added slowly with vigorous stirring.
-
Workup: After the addition is complete, the reaction mixture is treated with ice and a small amount of dilute hydrochloric acid to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Isolation and Purification: The diarylmercury product, which may precipitate or remain in the ether-benzene layer, is isolated.[6] For solid products, the mixture can be filtered. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3] The crude product is then purified, typically by extraction with a suitable solvent (e.g., benzene) followed by recrystallization.[3][6]
Caption: General experimental workflow for R₂Hg synthesis.
Quantitative Data Summary
The following tables summarize yields and physical properties for several diarylmercury compounds synthesized via the Grignard method.
Table 1: Synthesis of Diarylmercury Compounds[6]
| Compound Name | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |
| Diphenylmercury | Phenyl | 75 | 121 |
| Di-p-tolylmercury | p-Tolyl | 70 | 235-238 |
| Di-p-anisylmercury | p-Anisyl | 62 | 198-200 |
| Di-α-naphthylmercury | α-Naphthyl | 90 | 240-243 |
Table 2: Synthesis of Diphenylmercury[3]
| Reactants | Solvent | Yield (%) | Melting Point (°C) |
| Phenylmagnesium bromide, Mercuric chloride | Benzene (for extraction) | 32-37 | 121-123 |
Safety and Handling
Critical Safety Note: Organomercury compounds are highly toxic.[3] They can be absorbed through the skin and respiratory tract. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Special care should be taken to avoid inhaling vapors of solutions containing these compounds.
Conclusion
The reaction between Grignard reagents and mercury(II) halides is a robust and well-established method for the synthesis of organomercury compounds. By carefully controlling the stoichiometry and adhering to anhydrous reaction conditions, researchers can selectively produce either diorganomercury or organomercury halide compounds. The protocols and data presented in this guide offer a solid foundation for the practical application of this important synthetic transformation.
References
- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]
- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Toxicological Profile of Bromophenylmercury: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for Bromophenylmercury. This guide synthesizes information from closely related phenylmercury compounds, primarily Phenylmercuric Acetate (PMA), to provide a comprehensive toxicological profile. The toxicological properties of Bromophenylmercury are expected to be similar to these compounds due to structural analogy.
Executive Summary
Bromophenylmercury is an organomercury compound with anticipated high toxicity, a characteristic shared with other phenylmercury derivatives. Phenylmercury compounds are recognized for their potential to cause severe health effects in humans and pose a significant environmental hazard. The primary mechanisms of toxicity involve the strong affinity of the mercury ion for sulfhydryl groups in proteins, leading to enzyme inhibition and widespread cellular dysfunction. Key toxicological concerns include neurotoxicity, renal toxicity, and genotoxicity. This document provides a detailed overview of the available toxicological data, presumed mechanisms of action, and standardized experimental protocols relevant to the assessment of Bromophenylmercury.
Chemical and Physical Properties
While specific data for Bromophenylmercury is scarce, the properties of related phenylmercury compounds suggest it is likely a crystalline solid with low water solubility and higher solubility in organic solvents.
| Property | Phenylmercuric Acetate (PMA) | Reference |
| Molecular Weight | 336.74 g/mol | [1] |
| Melting Point | 149-152 °C | [2] |
| Water Solubility | 4,370 mg/L at room temperature | [1] |
Toxicokinetics
Organic mercury compounds, including phenylmercury derivatives, are readily absorbed through oral, dermal, and inhalation routes. They are lipophilic, allowing for distribution throughout the body, including the ability to cross the blood-brain barrier. Metabolism of phenylmercury compounds involves the cleavage of the carbon-mercury bond, releasing inorganic mercury (Hg²⁺), which is the primary toxic moiety that accumulates in tissues, particularly the kidneys. Excretion occurs mainly through feces and urine.
Human Health Toxicity
Acute Toxicity
Phenylmercury compounds are highly toxic upon acute exposure.
Table 1: Acute Toxicity of Phenylmercuric Acetate (PMA)
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 22 - 41 mg/kg | [3][4][5] |
| Dermal LD50 | Rat | 100 mg/kg (Mercuric Bromide) | [6] |
Note: Dermal LD50 for a related mercury compound is provided due to the lack of specific data for phenylmercury compounds.
Symptoms of acute poisoning can include a metallic taste, nausea, vomiting, abdominal pain, and in severe cases, kidney failure and neurological damage.[2][7]
Chronic Toxicity
Prolonged or repeated exposure to phenylmercury compounds can lead to severe and irreversible health effects. The primary target organs for chronic toxicity are the nervous system and the kidneys. A reference dose (RfD) for chronic oral exposure to phenylmercuric acetate has been established at 0.08 µg/kg bw/day.
Neurotoxicity
Organomercury compounds are well-established neurotoxins.[8] Phenylmercury compounds can cross the blood-brain barrier and accumulate in the brain, leading to a range of neurological symptoms, including tremors, memory loss, and personality changes.[2] The mechanism of neurotoxicity is linked to the disruption of neurotransmitter release, oxidative stress, and interference with calcium homeostasis.[8]
Genotoxicity
Phenylmercuric acetate has been shown to be genotoxic in various studies. It can induce sister chromatid exchanges (SCEs) and endoreduplication in human lymphocytes.[9] The genotoxic effects of phenylmercury compounds are a significant concern for long-term health risks. Phenylmercuric acetate (PMA) increased the frequency of sister chromatid exchanges in a concentration-dependent manner in human lymphocytes.[9]
Ecotoxicity
Phenylmercury compounds are very toxic to aquatic organisms.
Table 2: Ecotoxicity of Phenylmercuric Acetate (PMA)
| Species | Endpoint | Value | Reference |
| Rainbow trout (Oncorhynchus mykiss) | 96h LC50 | 0.009 mg/L | [3] |
| Water flea (Daphnia pulex) | 3h LC50 | 0.005 mg/L | [3] |
| Algae (Anabaena flosaquae) | EC50 (Growth inhibition) | 0.006 mg/L (24h) | [3] |
Mechanism of Action & Signaling Pathways
The primary mechanism of toxicity for phenylmercury compounds is the high affinity of the mercury ion for sulfhydryl (-SH) groups in proteins. This interaction leads to the inhibition of numerous enzymes and disruption of cellular structures.
Key cellular processes affected include:
-
Enzyme Inhibition: Binding to sulfhydryl groups on enzymes disrupts their structure and function, affecting critical metabolic pathways.
-
Oxidative Stress: Phenylmercury compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Disruption of Calcium Homeostasis: Interference with calcium channels and pumps leads to an uncontrolled increase in intracellular calcium, triggering various downstream toxic effects, including apoptosis.
Below is a proposed signaling pathway for phenylmercury-induced neurotoxicity based on the known effects of organomercury compounds.
Experimental Protocols
The toxicological evaluation of chemical substances like Bromophenylmercury follows internationally recognized standardized guidelines to ensure data quality and comparability. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary reference for these protocols.[3][10]
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473)
This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
Methodology:
-
Cell Culture: Suitable mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are cultured.
-
Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (using S9 mix).
-
Harvest and Staining: After an appropriate incubation period, cells are harvested, treated with a metaphase-arresting agent, and chromosomes are stained.
-
Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations.
Fish, Acute Toxicity Test (OECD Test Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
Methodology:
-
Test Species: A suitable fish species (e.g., Rainbow trout, Zebrafish) is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 and its confidence limits are calculated.
Conclusion
References
- 1. Phenylmercuric Acetate | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. oecd.org [oecd.org]
- 4. pic.int [pic.int]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Comparative effects of inorganic divalent mercury, methylmercury and phenylmercury on membrane excitability and synaptic transmission of CA1 neurons in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct genotoxicity of phenylmercury acetate in human lymphocytes as compared with other mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Environmental Fate and Degradation of Phenylmercury Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmercury compounds, a class of organomercurials, have seen historical use as biocides and preservatives. Their persistence and transformation in the environment are of significant concern due to the potential for the formation of more toxic mercury species. This technical guide provides a comprehensive overview of the environmental fate and degradation of phenylmercury compounds, with a focus on phenylmercuric acetate (PMA). It details the primary degradation pathways, including microbial and abiotic processes, and presents quantitative data on degradation rates. Furthermore, this guide offers detailed experimental protocols for the analysis and study of phenylmercury degradation, intended to support research and development in environmental science and drug development.
Introduction
Phenylmercury compounds, characterized by a phenyl group covalently bonded to a mercury atom, have been utilized in various applications, including as fungicides in agriculture and as preservatives in pharmaceuticals and paints. Despite their efficacy, their introduction into the environment raises significant toxicological concerns. The environmental fate of these compounds is complex, involving biotic and abiotic transformations that influence their mobility, bioavailability, and toxicity. Understanding these processes is crucial for assessing the environmental risks associated with phenylmercury and for developing remediation strategies. This guide synthesizes the current scientific understanding of the degradation of phenylmercury compounds, providing a technical resource for professionals in research and development.
Degradation Pathways
The environmental degradation of phenylmercury compounds proceeds through two primary pathways: microbial degradation and abiotic degradation.
Microbial Degradation
Microorganisms have evolved mechanisms to detoxify their environment from mercury compounds. The biodegradation of phenylmercury is primarily carried out by mercury-resistant bacteria and some fungi.
The key enzymatic pathway involves a two-step process mediated by the mer operon:
-
Organomercurial Lyase (MerB): This enzyme catalyzes the cleavage of the carbon-mercury bond in phenylmercury, producing benzene and a mercuric ion (Hg²⁺).
-
Mercuric Reductase (MerA): The highly toxic mercuric ion is then reduced by this enzyme to the less toxic and more volatile elemental mercury (Hg⁰).
Several bacterial genera, including Pseudomonas, have been identified as capable of degrading phenylmercuric acetate (PMA) into elemental mercury and benzene[1]. Fungi, such as Penicillium sp. MR-2, also possess a similar two-enzyme system for PMA degradation.
Abiotic Degradation
Abiotic processes, including photolysis and hydrolysis, also contribute to the degradation of phenylmercury compounds in the environment.
2.2.1 Photolysis: Phenylmercury compounds can be degraded by sunlight in aqueous environments. Direct photolysis involves the cleavage of the phenyl-mercury bond, leading to the formation of metallic mercury and other products[2]. The experimental half-life for the direct photolysis of phenylmercuric acetate in distilled water under Georgia, U.S. sunlight has been reported to be 16 hours[2]. The predicted half-life for photolysis in water during midsummer at 40° N latitude is 1.6 days[2]. A quantum yield of 0.23 has been reported for the disappearance of PMA in the presence of acetone as a photosensitizer[2].
2.2.2 Hydrolysis: Phenylmercuric acetate can hydrolyze in water, particularly under alkaline conditions, to form phenylmercuric hydroxide and subsequently phenylmercuric oxide[2]. The rate of hydrolysis is dependent on pH and temperature. Studies on the degradation of phenylmercuric nitrate in the presence of disodium edetate during heat sterilization have shown complete degradation at pH 5 and 6, 80% degradation at pH 7, and 15% degradation at pH 8[3]. This indicates that acidic conditions can significantly accelerate the degradation of phenylmercury compounds.
Quantitative Degradation Data
The persistence of phenylmercury compounds in the environment is quantified by their degradation rates and half-lives. These values are influenced by various environmental factors.
Table 1: Photodegradation of Phenylmercuric Acetate (PMA) in Water
| Parameter | Condition | Value | Reference |
| Half-life (t½) | Distilled water, Georgia, U.S. sunlight | 16 hours | [2] |
| Predicted Half-life (t½) | Water, midsummer, 40° N latitude | 1.6 days | [2] |
| Disappearance Quantum Yield | Distilled water with acetone photosensitizer | 0.23 | [2] |
Table 2: Effect of pH on the Degradation of Phenylmercuric Nitrate (PMN) under Heat Sterilization
| pH | Degradation (%) | Reference |
| 5 | 100 | [3] |
| 6 | 100 | [3] |
| 7 | 80 | [3] |
| 8 | 15 | [3] |
Note: Data on the half-life of phenylmercury compounds in different soil types is limited and shows variability depending on soil properties such as organic matter content, pH, and microbial activity. More research is needed to provide a comprehensive dataset for various soil matrices.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the environmental fate and degradation of phenylmercury compounds.
Analysis of Phenylmercury and its Degradation Products
4.1.1 Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) for Total Mercury Analysis in Water
This method is suitable for the determination of total mercury in water samples at trace levels.
-
Principle: Mercury in the sample is oxidized to Hg²⁺, which is then reduced to elemental mercury (Hg⁰). The volatile Hg⁰ is purged from the solution and detected by atomic fluorescence.
-
Apparatus:
-
Cold Vapor Atomic Fluorescence Spectrometer
-
Purge and trap system
-
Flow injection system (optional)
-
-
Reagents:
-
Bromine monochloride (BrCl) solution
-
Hydroxylamine hydrochloride solution
-
Stannous chloride (SnCl₂) solution
-
Reagent grade water
-
Certified mercury standard solution
-
-
Procedure:
-
Sample Preservation: Preserve water samples with BrCl solution upon collection to oxidize all mercury species to Hg²⁺.
-
Sample Preparation: Prior to analysis, neutralize excess BrCl with hydroxylamine hydrochloride.
-
Reduction: Reduce Hg²⁺ to Hg⁰ by adding SnCl₂ solution.
-
Purging and Trapping: Purge the Hg⁰ from the solution using an inert gas (e.g., argon) and collect it on a gold trap.
-
Detection: Thermally desorb the trapped Hg⁰ and carry it into the CVAFS detector for quantification.
-
-
Quality Control: Analyze method blanks, laboratory fortified blanks, and matrix spikes to ensure data quality.
4.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Benzene and Phenol Analysis in Water
This method is used for the quantification of organic degradation products of phenylmercury.
-
Principle: Volatile and semi-volatile organic compounds are separated by gas chromatography and identified and quantified by mass spectrometry.
-
Apparatus:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Capillary GC column (e.g., TG-5SilMS)
-
-
Reagents:
-
Methylene chloride or other suitable solvent
-
Certified standards of benzene and phenol
-
Internal standards and surrogates
-
-
Procedure:
-
Sample Extraction: Extract the water sample with an appropriate solvent (e.g., methylene chloride) using liquid-liquid extraction or solid-phase extraction (SPE).
-
Concentration: Concentrate the extract to a small volume.
-
GC-MS Analysis: Inject a small aliquot of the concentrated extract into the GC-MS system.
-
GC Conditions: Use a suitable temperature program to separate the target analytes. For example, start at 60°C, hold for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes[4].
-
MS Conditions: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.
-
-
-
Quality Control: Analyze blanks, standards, and spiked samples to validate the method.
Microbial Degradation Study in Soil Microcosms
This protocol outlines a method to assess the microbial degradation of phenylmercury in soil.
-
Principle: Soil microcosms are incubated with phenylmercury, and its disappearance and the formation of degradation products are monitored over time.
-
Materials:
-
Soil from the desired study site, sieved (<2 mm)
-
Phenylmercuric acetate (PMA)
-
Sterile water
-
Incubation vessels (e.g., serum bottles)
-
Analytical equipment for mercury and organic compound analysis
-
-
Procedure:
-
Microcosm Setup:
-
Place a known amount of soil (e.g., 50 g) into each incubation vessel.
-
Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Prepare a stock solution of PMA and spike the soil to achieve the desired initial concentration.
-
Seal the vessels and incubate them in the dark at a constant temperature (e.g., 20°C).
-
Prepare sterile control microcosms (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.
-
-
Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis.
-
Analysis:
-
Extract a subsample of soil for phenylmercury analysis using an appropriate method (e.g., solvent extraction followed by CVAFS or HPLC-CVAFS).
-
Analyze the headspace or a soil extract for volatile degradation products like benzene using GC-MS.
-
-
Data Analysis: Plot the concentration of phenylmercury over time to determine the degradation rate and half-life.
-
Enzymatic Assays
4.3.1 Organomercurial Lyase (MerB) Activity Assay
-
Principle: The activity of MerB can be indirectly measured by quantifying the release of thiol groups from a thiol-containing compound upon the cleavage of the C-Hg bond of an organomercurial substrate. The released thiols react with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Reagents:
-
Purified MerB enzyme or cell-free extract
-
Phenylmercuric acetate (PMA) substrate
-
DTNB solution
-
Buffer (e.g., phosphate buffer, pH 7.5)
-
A thiol-containing compound (e.g., cysteine)
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, DTNB, and the thiol compound.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the PMA substrate.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of color formation and the molar extinction coefficient of the product.
-
4.3.2 Mercuric Reductase (MerA) Activity Assay
-
Principle: The activity of MerA is determined by monitoring the Hg²⁺-dependent oxidation of NADPH to NADP⁺ at 340 nm[5].
-
Reagents:
-
Purified MerA enzyme or cell-free extract
-
NADPH solution
-
Mercuric chloride (HgCl₂) solution
-
Buffer (e.g., phosphate buffer, pH 7.5) containing EDTA and a thiol (e.g., β-mercaptoethanol)
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and the enzyme preparation in a quartz cuvette.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a small volume of HgCl₂ solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADPH oxidation and its molar extinction coefficient.
-
Conclusion
The environmental fate of phenylmercury compounds is a multifaceted issue involving both microbial and abiotic degradation processes. Mercury-resistant microorganisms play a crucial role in detoxifying these compounds through a two-step enzymatic pathway. Abiotic factors, particularly sunlight and pH, also contribute significantly to their transformation in the environment. This technical guide has provided a summary of the key degradation pathways, available quantitative data, and detailed experimental protocols to aid researchers in this field. Further research is needed to better quantify degradation rates in various environmental compartments, especially in different soil types, to improve environmental risk assessments and the development of effective remediation technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylmercuric Acetate | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The chemical degradation of phenylmercuric nitrate by disodium edetate during heat sterilization at pH values commonly encountered in ophthalmic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Method for Investigating Mercuric Reductase Gene Expression in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) of "Mercury, bromophenyl-"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for bromophenylmercury, a key organometallic compound with applications in organic synthesis and pharmaceutical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of bromophenylmercury. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for p-Bromophenylmercury Compounds
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 (ortho to Hg) | 7.2 - 7.5 | Doublet |
| H-3, H-5 (meta to Hg) | 7.4 - 7.7 | Doublet |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are influenced by the solvent and the specific counter-ion (e.g., bromide, acetate).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for p-Bromophenylmercury Compounds
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (ipso-C attached to Hg) | 140 - 150 |
| C-2, C-6 (ortho to Hg) | 135 - 140 |
| C-3, C-5 (meta to Hg) | 128 - 132 |
| C-4 (para to Hg, attached to Br) | 120 - 125 |
Note: The large coupling constants between ¹⁹⁹Hg (a spin I = 1/2 nucleus with 16.87% natural abundance) and adjacent carbon and proton nuclei can provide further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes within the bromophenylmercury molecule. The NIST WebBook indicates the availability of an IR spectrum for bromophenylmercury (CAS No. 1192-89-8), and the characteristic absorption bands are summarized below.[1][2]
Table 3: Characteristic IR Absorption Bands for Bromophenylmercury
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1550 | C=C aromatic ring stretch |
| 1475 - 1425 | C=C aromatic ring stretch |
| ~1070 | C-H in-plane bending |
| ~1000 | C-H in-plane bending |
| 800 - 850 | C-H out-of-plane bending (para-substitution) |
| ~730 | C-H out-of-plane bending |
| Below 600 | C-Hg and C-Br stretches |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of bromophenylmercury, aiding in its identification and structural confirmation. For diarylmercury compounds, a common fragmentation pathway involves the initial loss of an aryl radical, followed by the loss of the mercury atom.[3]
Table 4: Expected Mass Spectrometry Fragmentation for Bromophenylmercury (C₆H₅BrHg)
| m/z | Fragment Ion | Description |
| 358 | [C₆H₅BrHg]⁺ | Molecular ion (isotopic pattern due to Hg and Br) |
| 201 | [C₆H₅Hg]⁺ | Loss of Bromine radical |
| 156 | [C₆H₄Br]⁺ | Loss of Phenylmercury radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The isotopic distribution of mercury and bromine will result in a characteristic pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections detail standardized protocols for the analysis of organometallic compounds like bromophenylmercury.
NMR Sample Preparation
High-quality NMR spectra are obtained from properly prepared samples.[1][4]
-
Sample Purity: Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.
-
Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. The choice of solvent can influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Degassing: For air-sensitive samples, the solvent should be degassed, and the sample prepared under an inert atmosphere (e.g., nitrogen or argon).
IR Sample Preparation
FTIR analysis of solid organometallic compounds can be performed using several methods.[5][6]
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.
-
Place the pellet in the spectrometer's sample holder for analysis.
-
-
Nujol Mull Method:
-
Grind a few milligrams of the sample to a fine powder.
-
Add a small drop of Nujol (mineral oil) and grind further to create a smooth paste (mull).
-
Spread the mull thinly and evenly between two KBr or NaCl plates.
-
Mount the plates in the spectrometer. A reference spectrum of Nujol should be run separately for subtraction.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Mass Spectrometry Sample Introduction
The choice of ionization and sample introduction technique is critical for obtaining a good mass spectrum of an organometallic compound.[7][8]
-
Electron Ionization (EI):
-
This technique is suitable for volatile and thermally stable compounds.
-
The sample is introduced into the ion source via a direct insertion probe (for solids) or a gas chromatograph (for GC-amenable compounds).
-
The sample is heated under vacuum to promote vaporization and then ionized by a beam of electrons.
-
-
Electrospray Ionization (ESI):
-
ESI is a softer ionization technique suitable for less volatile or thermally sensitive compounds.
-
The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
-
A high voltage is applied to the solution, creating a fine spray of charged droplets from which ions are desolvated and enter the mass analyzer.
-
-
Handling Air-Sensitive Samples:
-
For air-sensitive compounds, sample preparation and introduction must be carried out under an inert atmosphere (e.g., in a glove box).
-
Solid samples can be loaded onto a probe within the glove box and quickly transferred to the mass spectrometer.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of bromophenylmercury.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of bromophenylmercury.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 3. Propyl acetate(109-60-4) IR Spectrum [chemicalbook.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. DAM [digital.library.unt.edu]
- 7. Phenol, 4-bromo-, acetate [webbook.nist.gov]
- 8. 2-Bromo-2-chloro-2-(3-chlorophenyl)acetyl chloride | C8H4BrCl3O | CID 149747754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phenylmercury Bromide: A Technical Guide to Stability and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercury bromide (C₆H₅HgBr) is an organomercury compound that has seen historical use in various applications, including as a preservative and antiseptic. Despite its antimicrobial properties, the inherent toxicity and environmental concerns associated with mercury compounds necessitate a thorough understanding of its stability and decomposition mechanisms. This technical guide provides a comprehensive overview of the stability of phenylmercury bromide under different conditions and elucidates its potential decomposition pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in handling, analyzing, and understanding the lifecycle of this compound.
Chemical and Physical Properties
Before delving into the stability and decomposition of phenylmercury bromide, a summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₅HgBr | [1] |
| Molecular Weight | 357.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | 276-279 °C | Inferred from related compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and benzene | Inferred from related compounds |
Stability of Phenylmercury Bromide
The stability of phenylmercury bromide is influenced by several factors, including temperature, light, and the presence of other chemical species, particularly nucleophiles and protic solvents.
Thermal Stability
Table 1: Thermal Decomposition Data (Inferred)
| Parameter | Value | Conditions |
| Decomposition Onset | > 250 °C | Inert Atmosphere |
| Primary Products | Diphenylmercury (C₁₂H₁₀Hg), Mercuric Bromide (HgBr₂) | Inferred from[2] |
Photolytic Stability
Organomercury compounds are generally susceptible to photolytic cleavage of the carbon-mercury bond. Phenylmercury salts in aqueous solutions have been shown to be unstable, with degradation accelerated by light.[3] The primary photolytic decomposition pathway is expected to involve homolytic cleavage of the C-Hg bond, generating a phenyl radical and a mercuric bromide radical.
Table 2: Photolytic Decomposition Data (Inferred)
| Parameter | Value | Conditions |
| Wavelength Sensitivity | UV region | Aqueous solution |
| Quantum Yield (Φ) | Not Reported | - |
| Primary Products | Phenyl radical (C₆H₅•), Mercuric bromide radical (•HgBr) | Inferred from general organomercury photochemistry |
Hydrolytic Stability
The stability of phenylmercury salts in aqueous solutions is poor and is significantly influenced by pH and the presence of ions like chloride.[3] The C-Hg bond in phenylmercury compounds is susceptible to protolytic cleavage, particularly in acidic conditions.[4][5] In neutral or alkaline solutions, nucleophilic attack by hydroxide ions can also lead to decomposition.
Table 3: Hydrolytic Stability Data (Qualitative)
| Condition | Stability | Influencing Factors | Reference |
| Aqueous Solution | Unstable | pH, Presence of chloride ions | [3] |
| Acidic pH | Prone to protolytic cleavage | H⁺ concentration | [4][5] |
| Neutral/Alkaline pH | Susceptible to nucleophilic attack | OH⁻ concentration | Inferred |
Decomposition Pathways
Based on the known chemistry of organomercury compounds, the following decomposition pathways for phenylmercury bromide are proposed.
Thermal Decomposition Pathway
The primary thermal decomposition pathway is believed to be a symmetrization reaction, yielding diphenylmercury and mercuric bromide.
Caption: Proposed thermal decomposition of phenylmercury bromide.
Photolytic Decomposition Pathway
Under UV irradiation, phenylmercury bromide likely undergoes homolytic cleavage of the carbon-mercury bond. The resulting radicals can then participate in a variety of secondary reactions.
Caption: Proposed photolytic decomposition of phenylmercury bromide.
Hydrolytic Decomposition Pathway (Protolytic Cleavage)
In aqueous acidic media, the C-Hg bond can be cleaved by a proton, leading to the formation of benzene and a mercury salt.
Caption: Proposed hydrolytic decomposition via protolytic cleavage.
Experimental Protocols
Detailed experimental protocols for the analysis of phenylmercury bromide stability are not widely available. However, based on standard analytical techniques for related compounds, the following methodologies can be adapted.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of phenylmercury bromide.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of phenylmercury bromide into a tared TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to approximately 500 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Thermolysis Products
-
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), pyrolysis unit.
-
Procedure:
-
Place a small, accurately weighed amount of phenylmercury bromide into a pyrolysis tube.
-
Connect the pyrolyzer to the GC injection port.
-
Heat the sample rapidly to a temperature above its decomposition point (determined by TGA).
-
The decomposition products are swept into the GC column by the carrier gas (e.g., helium).
-
Separate the products using a suitable GC column (e.g., a non-polar capillary column like DB-5ms).
-
Use a temperature program for the GC oven to elute the separated components.
-
Identify the eluted compounds by their mass spectra, comparing them to a spectral library (e.g., NIST).
-
UV-Vis Spectroscopy for Photodegradation Kinetics
-
Objective: To monitor the rate of photolytic decomposition of phenylmercury bromide.
-
Apparatus: UV-Vis spectrophotometer, UV lamp with a specific wavelength output.
-
Procedure:
-
Prepare a solution of phenylmercury bromide of known concentration in a suitable solvent (e.g., ethanol or acetonitrile/water mixture).
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm).
-
At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.
-
Monitor the decrease in the absorbance at the λmax of phenylmercury bromide over time to determine the kinetics of its degradation.
-
Conclusion
Phenylmercury bromide is a compound with limited stability, being susceptible to decomposition under thermal, photolytic, and hydrolytic conditions. The primary decomposition pathways likely involve symmetrization to diphenylmercury under heat, homolytic cleavage of the C-Hg bond upon UV irradiation, and protolytic cleavage in aqueous environments to form benzene. A comprehensive understanding of these degradation routes is crucial for assessing the environmental fate and toxicological risks associated with this organomercury compound. Further quantitative studies are warranted to precisely determine the kinetic parameters and quantum yields of these decomposition processes.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. [On the stability of phenylmercury salts. Part 50: Contributions to problems concerning the use of plastic receptacles for liquid pharmaceuticals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protolytic cleavage of Hg-C bonds induced by 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone: synthesis and structural characterization of mercury complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Historical Perspective on Phenylmercuric Bromide and its Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric bromide (C₆H₅HgBr), an organomercury compound, belongs to a class of chemicals that historically played a significant, albeit controversial, role in various scientific and industrial applications. While specific documentation detailing the extensive use of phenylmercuric bromide is less abundant compared to its acetate and nitrate counterparts, its chemical properties and the well-documented applications of related phenylmercuric salts provide a strong indication of its historical utility. This technical guide aims to provide a comprehensive overview of the historical applications of phenylmercuric compounds, with a specific focus on what can be inferred about phenylmercuric bromide, summarizing key data, experimental protocols, and the general mechanistic pathways of this class of compounds.
Historical Context and Applications
Organomercury compounds, including phenylmercuric salts, were widely employed throughout the 20th century primarily for their potent biocidal properties. Their ability to inhibit the growth of a broad spectrum of microorganisms made them valuable as antiseptics, disinfectants, fungicides, and preservatives.
Use as an Antiseptic and Preservative
Phenylmercuric compounds were utilized as topical antiseptics for minor cuts and wounds.[1] Merbromin, another organomercuric compound, was famously marketed as Mercurochrome and used extensively for this purpose.[1] While direct evidence for the widespread use of phenylmercuric bromide as a primary antiseptic is limited, its classification as a preservative for cosmetic use suggests its application in preventing microbial contamination in various formulations.[2][3] Phenylmercuric salts were also used as preservatives in some vaccines and eye drops, although this practice has been largely discontinued due to toxicity concerns.
Fungicidal Applications in Agriculture
One of the most significant historical applications of phenylmercuric compounds was in agriculture as fungicides. Phenylmercuric acetate, for instance, was used to treat seeds and foliage to protect crops from fungal diseases.[4] Given the similar biocidal activity of phenylmercuric halides, it is highly probable that phenylmercuric bromide was also investigated and used for its fungicidal properties.
Quantitative Data on Phenylmercuric Compounds
While specific quantitative data for phenylmercuric bromide is scarce in the available historical literature, data for related compounds offers insight into their general potency and physical characteristics.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Historical Applications |
| Phenylmercuric bromide | 1192-89-8 | 357.60 | 275 | Preservative[2][3][5] |
| Phenylmercuric acetate | 62-38-4 | 336.74 | 149-153 | Fungicide, Antiseptic, Preservative[4] |
| Phenylmercuric nitrate | 55-68-5 | 339.70 | 187-190 | Antiseptic, Preservative |
| Merbromin | 129-16-8 | 750.65 | >300 | Topical Antiseptic[1] |
Experimental Protocols
The evaluation of the efficacy of phenylmercuric compounds as biocides would have involved standardized microbiological assays. The following represents a generalized experimental protocol that would have been used to assess the fungicidal or bactericidal activity of phenylmercuric bromide.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: A stock solution of phenylmercuric bromide would be prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at a high concentration.
-
Preparation of Growth Medium: A suitable liquid growth medium (e.g., nutrient broth for bacteria or potato dextrose broth for fungi) would be prepared and sterilized.
-
Serial Dilutions: A series of twofold dilutions of the phenylmercuric bromide stock solution would be made in the growth medium in sterile test tubes.
-
Inoculation: Each tube would be inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Aspergillus niger). A control tube containing no phenylmercuric bromide would also be inoculated.
-
Incubation: The tubes would be incubated under optimal growth conditions (e.g., 37°C for 24-48 hours for bacteria, 25-28°C for 3-7 days for fungi).
-
Observation: The MIC would be determined as the lowest concentration of phenylmercuric bromide that completely inhibits visible growth of the microorganism.
Mechanism of Action: The Role of Sulfhydryl Group Interaction
The primary mechanism of action for the toxicity of phenylmercuric compounds towards microorganisms and, indeed, to humans, is their high affinity for sulfhydryl (-SH) groups.
dot
Caption: General mechanism of action of Phenylmercuric Bromide.
This interaction leads to the inactivation of essential enzymes and other proteins that contain cysteine residues. By binding to these sulfhydryl groups, phenylmercuric bromide can disrupt a wide range of cellular processes, including metabolism, cell division, and membrane integrity, ultimately leading to cell death.
Toxicological Profile and Decline in Use
The very property that made phenylmercuric compounds effective biocides—their non-specific reactivity with proteins—also made them highly toxic to humans and the environment. Organomercury compounds are known neurotoxins and can cause severe kidney damage.[6][7] The recognition of these significant health risks, coupled with their environmental persistence, led to a steep decline in their use from the mid-20th century onwards. Regulatory bodies in many countries have since banned or severely restricted the use of phenylmercuric compounds in most applications.
Conclusion
Phenylmercuric bromide, as part of the broader class of phenylmercuric salts, likely saw historical application as a potent biocide, serving as a preservative and fungicide. While specific detailed records of its use are not as prevalent as for other phenylmercuric compounds, its chemical similarity allows for well-founded inferences regarding its historical scientific role. The legacy of these compounds serves as a critical lesson in the development of therapeutic and industrial agents, highlighting the paramount importance of balancing efficacy with safety and long-term environmental impact. Modern drug development and scientific research have since moved towards more specific and less toxic alternatives.
References
- 1. Merbromin - Wikipedia [en.wikipedia.org]
- 2. phenyl mercuric bromide, 1192-89-8 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. 069. Phenylmercury acetate (FAO/PL:CP/15) [inchem.org]
- 5. books.rsc.org [books.rsc.org]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Mercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Phenylmercury Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercury bromide (PhHgBr) is an organomercury compound that has found limited but specific applications in organic synthesis. While its use has been largely superseded by less toxic reagents, it remains a subject of academic interest and can be employed in certain transformations where other reagents may fail. Historically, organomercurials were important reagents in the development of transition-metal-catalyzed cross-coupling reactions. These notes provide an overview of the documented and potential applications of phenylmercury bromide, along with detailed experimental protocols.
Caution: Phenylmercury bromide is a highly toxic compound. All handling and reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
Applications in Organic Synthesis
The primary applications of phenylmercury bromide in organic synthesis are as a source of a phenyl group in specific reactions. These include the synthesis of other organomercury compounds and participation in palladium-catalyzed cross-coupling reactions.
Synthesis of Phenyl(trichloromethyl)mercury
Phenylmercury bromide serves as a precursor for the synthesis of phenyl(trichloromethyl)mercury, a reagent used for the generation of dichlorocarbene (CCl₂). Dichlorocarbene is a useful intermediate for the cyclopropanation of alkenes. The reaction proceeds by the displacement of the bromide ion with a trichloromethyl anion, typically generated from sodium trichloroacetate.
Data Presentation
Table 1: Synthesis of Phenyl(trichloromethyl)mercury from Phenylmercury Bromide Analogs
| Phenylmercury Halide | Reagents | Solvent | Yield (%) | Reference |
| Phenylmercuric chloride | Sodium trichloroacetate | Dimethoxyethane | 61-77 | Organic Syntheses |
| Phenylmercuric bromide | Sodium methoxide, Ethyl trichloroacetate | Not specified | 62-71 | [1] |
| Phenylmercuric chloride | Potassium t-butoxide, Chloroform | Not specified | 75 | [1] |
Palladium-Catalyzed Cross-Coupling Reactions (Heck-type Reaction)
Historically, arylmercuric halides were utilized in the early developments of the Heck reaction.[2] In this context, phenylmercury bromide can act as a phenylating agent in palladium-catalyzed reactions with alkenes to form substituted stilbenes or other vinylarenes. The reaction involves the transmetalation of the phenyl group from mercury to a palladium(II) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
While modern cross-coupling reactions predominantly use organoboron, organotin, or organozinc reagents due to their lower toxicity and higher functional group tolerance, the use of organomercurials like phenylmercury bromide remains a valid, albeit less common, approach.
Table 2: Representative Heck-type Reaction with Arylmercuric Halides
| Arylmercuric Halide | Alkene | Catalyst | Base | Solvent | Product | Yield |
| Phenylmercuric chloride | Styrene | PdCl₂ | K₂CO₃ | Methanol | Stilbene | Moderate |
| Phenylmercuric bromide | Methyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | Methyl cinnamate | Expected |
Experimental Protocols
Protocol 1: Synthesis of Phenyl(trichloromethyl)mercury from Phenylmercuric Bromide
This protocol is adapted from a similar procedure for phenylmercuric chloride.[1]
Materials:
-
Phenylmercury bromide (PhHgBr)
-
Sodium methoxide (NaOMe)
-
Ethyl trichloroacetate (Cl₃CCO₂Et)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylmercury bromide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium methoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
To the resulting mixture, add ethyl trichloroacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Yield: 62-71%[1]
Protocol 2: Palladium-Catalyzed Heck-Type Arylation of Methyl Acrylate with Phenylmercury Bromide
This is a representative protocol based on the historical use of arylmercuric halides in Heck reactions.[2]
Materials:
-
Phenylmercury bromide (PhHgBr)
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating source (oil bath)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add phenylmercury bromide (1.0 eq), palladium(II) acetate (0.02 eq), and a magnetic stir bar.
-
Add anhydrous acetonitrile as the solvent.
-
Add methyl acrylate (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate).
Expected Product: Methyl cinnamate
Mandatory Visualizations
References
Application Notes and Protocols: Phenylmercury Compounds as Catalysts in Polyurethane Polymerization
A-P-N-2025-11-02
Introduction
This document provides an overview of the use of phenylmercury compounds as catalysts in polymerization, with a specific focus on the synthesis of polyurethanes (PU). While the initial topic of interest was "bromophenylmercury," a comprehensive review of available literature indicates that other derivatives, such as phenylmercury neodecanoate and phenylmercuric acetate, are the predominantly documented catalysts from this class for PU applications.[1] These catalysts are known for providing a "delayed action" or "long pot life," followed by a rapid curing process, a desirable characteristic for certain applications in coatings, adhesives, sealants, and elastomers (CASE).
IMPORTANT SAFETY AND REGULATORY NOTE: Organomercury compounds are highly toxic and pose significant environmental and health risks. Their use has been severely restricted in many regions. For instance, the European Union's REACH regulations have banned the manufacturing and use of several phenylmercury compounds in concentrations greater than 0.01% w/w since October 2017.[2] All handling of these materials should be conducted with extreme caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Researchers should consult their institution's safety guidelines and relevant regulations before considering the use of these compounds.
Catalytic Activity and Applications
Phenylmercury catalysts are primarily employed in two-component polyurethane systems, which consist of a polyol and an isocyanate. The catalyst is typically included in the polyol component.[1] The main application areas are within the CASE industries.[1] The key characteristic of these catalysts is their ability to provide a delayed onset of the polymerization reaction, which allows for adequate mixing and application of the formulation before a rapid cure is initiated.
Data Presentation
Due to the historical use and subsequent phasing out of these catalysts, detailed quantitative data from recent peer-reviewed literature is scarce. The following table summarizes the available qualitative and general quantitative information.
| Parameter | Value/Description | References |
| Catalyst Examples | Phenylmercury neodecanoate, Phenylmercuric acetate | [1] |
| Primary Application | Polyurethane (PU) synthesis for Coatings, Adhesives, Sealants, and Elastomers (CASE) | [1] |
| Key Catalytic Feature | Delayed action (long pot life) followed by rapid curing | |
| Typical Concentration in Formulation | 0.2% - 1.0% by weight | [1] |
| Resulting Mercury Content in Final Product | 0.05% - 0.3% by weight | [1] |
| Effect on Polymerization Kinetics | Initially retards the reaction, then provides a rapid cure to a fully-cured product. |
Proposed Catalytic Mechanism
The catalytic mechanism of phenylmercury compounds in polyurethane formation is believed to involve the coordination of the mercury center with the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This interaction facilitates the formation of the urethane linkage.
Conceptual Workflow of Phenylmercury-Catalyzed Urethane Formation
Caption: Phenylmercury-catalyzed polyurethane formation workflow.
Experimental Protocols
The following is a generalized, representative protocol for the laboratory-scale synthesis of a polyurethane elastomer. This protocol is based on general principles of polyurethane chemistry and information from historical patents. Extreme caution must be exercised when handling organomercury compounds.
Materials and Equipment
-
Polyol: e.g., Polypropylene glycol (PPG) or Poly(tetramethylene ether) glycol (PTMEG)
-
Diisocyanate: e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Catalyst: Phenylmercury neodecanoate or Phenylmercuric acetate
-
Solvent (optional): Anhydrous toluene or xylene
-
Reaction Vessel: Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and temperature control
-
Vacuum Pump: For degassing
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a respirator with mercury vapor cartridges. All work must be performed in a certified fume hood.
Generalized Procedure for Polyurethane Elastomer Synthesis
-
Preparation of the Polyol Component (Part A):
-
To the reaction vessel, add the calculated amount of polyol.
-
Heat the polyol to 80-100°C under vacuum for 1-2 hours to remove any residual water.
-
Cool the degassed polyol to the desired reaction temperature (e.g., 50-70°C) under a nitrogen atmosphere.
-
In a separate, dry container, accurately weigh the phenylmercury catalyst and dissolve it in a small amount of anhydrous solvent if necessary.
-
Add the catalyst solution to the polyol and mix thoroughly until a homogeneous mixture is obtained.
-
-
Preparation of the Isocyanate Component (Part B):
-
In a separate, dry container, weigh the required amount of diisocyanate.
-
-
Polymerization:
-
While vigorously stirring the polyol-catalyst mixture (Part A), add the diisocyanate (Part B) in a steady stream.
-
Continue stirring under a nitrogen atmosphere. An exotherm may be observed.
-
The viscosity of the mixture will gradually increase. The "pot life" is the time from the addition of the isocyanate until the mixture becomes too viscous to handle.
-
Pour the reacting mixture into a pre-heated mold.
-
Cure the polymer in an oven at a specified temperature (e.g., 80-120°C) for several hours to complete the reaction.
-
-
Post-Curing and Characterization:
-
After the initial cure, the elastomer can be post-cured at a slightly elevated temperature for an extended period to ensure full development of mechanical properties.
-
Characterize the resulting polymer using standard techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the isocyanate peak (~2270 cm⁻¹), and mechanical testing (tensile strength, elongation, etc.).
-
Experimental Workflow Diagram
Caption: Generalized workflow for polyurethane synthesis.
Conclusion
While historically effective for producing polyurethanes with a desirable delayed-cure profile, the use of phenylmercury compounds as catalysts is now largely obsolete due to their high toxicity and the availability of safer alternatives. These application notes are provided for informational and historical purposes. Any consideration of their use in a research setting must be preceded by a thorough risk assessment and adherence to all applicable safety and environmental regulations.
References
Standard Operating Procedures for Handling "Mercury, bromophenyl-"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed standard operating procedures (SOPs) for the safe handling, use, and disposal of "Mercury, bromophenyl-" (also known as Phenylmercuric bromide). Given the high toxicity of organomercury compounds, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Introduction
"Mercury, bromophenyl-" (C₆H₅BrHg) is an organomercury compound. Like other compounds in this class, it is highly toxic and can be absorbed through inhalation, skin contact, and ingestion. Organomercury compounds are known neurotoxins that can cause severe and irreversible damage to the central nervous system. This document outlines the necessary precautions, proper handling techniques, emergency procedures, and disposal methods for working with this hazardous chemical.
Hazard Identification and Toxicity
"Mercury, bromophenyl-" is classified as a highly toxic substance. While specific quantitative toxicity data for this exact compound is limited, data from closely related phenylmercury compounds indicate a high degree of toxicity.
Data from Related Phenylmercury Compounds:
| Compound | CAS Number | Toxicity Data |
| Phenylmercuric Acetate | 62-38-4 | Oral LD50 (rat): 22 mg/kg |
| Phenylmercuric Chloride | 100-56-1 | Oral LD50 (rat): 60 mg/kg[1] |
Due to the structural similarity, it should be assumed that "Mercury, bromophenyl-" has a comparable toxicity profile and is fatal if swallowed, inhaled, or in contact with skin .
Engineering Controls and Personal Protective Equipment (PPE)
3.1. Engineering Controls
-
Fume Hood: All work with "Mercury, bromophenyl-", including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory must be well-ventilated with a minimum of 6-12 air changes per hour.
-
Designated Area: A designated area within the fume hood should be clearly marked for the use of "Mercury, bromophenyl-". This area should be equipped with spill containment trays.
3.2. Personal Protective Equipment (PPE)
-
Gloves: Double gloving is required. Wear a pair of nitrile gloves as the inner layer and a pair of heavy-duty neoprene or butyl rubber gloves as the outer layer. Gloves must be inspected for any signs of degradation or puncture before and during use.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
Respiratory Protection: For procedures with a high risk of aerosol generation, a NIOSH-approved respirator with mercury vapor cartridges is required.
-
Footwear: Closed-toe shoes are mandatory.
Handling and Storage Procedures
4.1. Handling
-
Training: All personnel must receive specific training on the hazards and handling of organomercury compounds before working with "Mercury, bromophenyl-".
-
Quantities: Use the smallest possible quantity of the chemical for the experiment.
-
Transport: When transporting the chemical, use a sealed, unbreakable secondary container.
-
Avoid Inhalation: Do not breathe dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
4.2. Storage
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, hazard warnings (e.g., "Highly Toxic," "Neurotoxin"), and the date received.
-
Location: Store in a cool, dry, well-ventilated, and locked cabinet away from incompatible materials.
-
Incompatible Materials: Avoid storage with strong oxidizing agents, acids, and bases.[2]
Experimental Protocols
The following is a general protocol for a reaction involving "Phenylmercuric bromide" as a reagent, adapted from established synthetic procedures. This should be further optimized based on the specific experimental requirements.
Example: Synthesis of a Phenylmercuric Adduct
Objective: To demonstrate the use of "Phenylmercuric bromide" as a mercurating agent.
Materials:
-
"Phenylmercuric bromide" (CAS 1192-89-8)
-
Substrate (e.g., an activated aromatic compound)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a septum.
-
Inert Atmosphere: Purge the apparatus with inert gas for at least 15 minutes.
-
Reagent Addition: In the fume hood, carefully weigh the required amount of "Phenylmercuric bromide" and the substrate.
-
Dissolution: Under a positive flow of inert gas, add the anhydrous solvent to the flask, followed by the substrate and "Phenylmercuric bromide".
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly add the quenching solution to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.
-
Washing: Wash the organic layer with brine.
-
Drying and Filtration: Dry the organic layer over the drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Experimental Workflow Diagram:
Signaling Pathways of Organomercury Toxicity
Organomercury compounds, including "Mercury, bromophenyl-", exert their toxic effects through multiple mechanisms, primarily by targeting sulfhydryl groups in proteins. This leads to widespread enzyme inhibition and cellular dysfunction.
Key Toxic Mechanisms:
-
Inhibition of Protein Synthesis: Organomercury compounds can bind to ribosomal proteins and interfere with the translation process.
-
Microtubule Disruption: They can disrupt the polymerization of tubulin, affecting cell division, intracellular transport, and neuronal structure.
-
Oxidative Stress: Organomercury compounds can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and cellular damage.
-
Disruption of Calcium Homeostasis: They can interfere with calcium channels and pumps, leading to an uncontrolled increase in intracellular calcium levels, which can trigger apoptosis.
Signaling Pathway Diagram:
Emergency Procedures
7.1. Spills
-
Evacuation: Immediately evacuate the area and alert others.
-
Ventilation: Ensure the fume hood is operational.
-
Cleanup: For small spills within a fume hood, use a mercury spill kit. Do not use a vacuum cleaner. For large spills, or any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact the institution's emergency response team.
-
Decontamination: Decontaminate the spill area thoroughly with a suitable decontaminating agent.
7.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
-
Waste Collection: All waste contaminated with "Mercury, bromophenyl-", including glassware, gloves, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through the institution's environmental health and safety office. Do not dispose of any organomercury waste down the drain or in the regular trash.
Disclaimer: This document provides guidance for the safe handling of "Mercury, bromophenyl-". It is not a substitute for a comprehensive risk assessment, which must be conducted for each specific experimental procedure. All laboratory personnel must be thoroughly trained and familiar with their institution's chemical hygiene plan and safety protocols.
References
Application Notes and Protocols for the Analytical Detection of Phenylmercuric Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric bromide (PMB) is an organomercury compound that has been used as a preservative in some pharmaceutical preparations, particularly in ophthalmic solutions, due to its antimicrobial properties. However, due to the toxicity of mercury, its use has been increasingly restricted. Accurate and sensitive analytical methods are crucial for the detection and quantification of phenylmercuric bromide in various matrices to ensure product safety and compliance with regulatory limits.
This document provides detailed application notes and protocols for the analysis of phenylmercuric bromide using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a spectrophotometric method for the determination of the bromide ion.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of phenylmercuric bromide. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like phenylmercuric salts. Reversed-phase HPLC with UV detection is a common approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. Due to the low volatility of phenylmercuric bromide, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis.
-
Spectrophotometry can be used as a simpler and more accessible method, particularly for the determination of the bromide component of the molecule after appropriate sample treatment.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Spectrophotometry (for Bromide) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.3 µg/mL |
| Linearity Range | 0.2 - 50 µg/mL (r² > 0.999) | 0.05 - 20 µg/mL (r² > 0.998) | 0.5 - 10 µg/mL (r² > 0.995) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a method for the analysis of phenylmercuric acetate in ophthalmic solutions and is suitable for the determination of phenylmercuric bromide.[1]
a. Principle
Phenylmercuric bromide is separated from other components in the sample matrix on a reversed-phase HPLC column and quantified by UV detection.
b. Instrumentation and Reagents
-
HPLC system with a UV detector
-
Phenyl or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Phenylmercuric bromide reference standard
c. Chromatographic Conditions
-
Mobile Phase: 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.5 with triethylamine) : Acetonitrile (82:18, v/v)[1]
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL
d. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 5.5 with triethylamine. Mix 820 mL of this buffer with 180 mL of acetonitrile. Filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of phenylmercuric bromide reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.2, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (for Ophthalmic Solutions): Dilute the ophthalmic solution sample with the mobile phase to bring the concentration of phenylmercuric bromide within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
e. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of phenylmercuric bromide.
-
Inject the prepared sample solutions.
-
Determine the concentration of phenylmercuric bromide in the sample from the calibration curve.
Workflow for HPLC Analysis of Phenylmercuric Bromide
Caption: Workflow for the HPLC analysis of Phenylmercuric Bromide.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol requires a derivatization step to increase the volatility of phenylmercuric bromide. A common approach for organomercury compounds is phenylation.
a. Principle
Phenylmercuric bromide is derivatized to a more volatile compound, which is then separated by gas chromatography and detected by mass spectrometry. Quantification is typically performed using an internal standard.
b. Instrumentation and Reagents
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Sodium tetraphenylborate (derivatizing agent)
-
Toluene (or other suitable organic solvent)
-
L-cysteine solution
-
Internal standard (e.g., ethylphenylmercury)
-
Phenylmercuric bromide reference standard
c. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of derivatized phenylmercuric bromide and the internal standard.
d. Preparation of Solutions
-
Derivatizing Reagent: 1% (w/v) sodium tetraphenylborate in a suitable solvent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of phenylmercuric bromide and dissolve in 100 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in a suitable solvent.
-
Sample and Standard Preparation for Derivatization:
-
To an aliquot of the sample or standard solution, add a known amount of the internal standard.
-
Adjust the pH if necessary.
-
Add the derivatizing reagent and allow the reaction to proceed (e.g., 30 minutes at 60 °C).
-
Extract the derivatized analytes into an organic solvent (e.g., toluene).
-
The organic layer is then ready for GC-MS analysis.
-
e. Analysis Procedure
-
Inject a solvent blank to ensure the system is clean.
-
Inject the derivatized calibration standards.
-
Develop a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Inject the derivatized sample solutions.
-
Calculate the concentration of phenylmercuric bromide in the sample using the calibration curve.
Workflow for GC-MS Analysis of Phenylmercuric Bromide
Caption: Workflow for the GC-MS analysis of Phenylmercuric Bromide.
Spectrophotometric Determination of Bromide
This method determines the bromide content of phenylmercuric bromide after decomposition of the organomercury compound.
a. Principle
The sample is treated to release bromide ions, which then react with a suitable reagent to form a colored complex. The absorbance of this complex is measured spectrophotometrically and is proportional to the bromide concentration. A common method involves the reaction of bromide with chloramine-T in the presence of phenol red.
b. Instrumentation and Reagents
-
UV-Visible Spectrophotometer
-
Chloramine-T solution
-
Phenol red indicator solution
-
Acetate buffer (pH 4.6)
-
Sodium thiosulfate solution
-
Potassium bromide (KBr) reference standard
c. Preparation of Solutions
-
Bromide Stock Solution (100 µg/mL): Dissolve 148.9 mg of KBr in 1000 mL of deionized water.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the range of 0.5 to 10 µg/mL of bromide.
-
Sample Preparation:
-
Accurately weigh a sample containing phenylmercuric bromide.
-
Digest the sample using a suitable oxidation method (e.g., with potassium permanganate in a sulfuric acid medium) to break the carbon-mercury bond and release bromide ions.
-
Neutralize the solution and dilute to a known volume.
-
d. Analysis Procedure
-
To a set of test tubes, add aliquots of the calibration standards and the prepared sample solution.
-
Add acetate buffer to each tube.
-
Add chloramine-T solution and mix. Allow the reaction to proceed for a set time (e.g., 20 minutes).
-
Add phenol red indicator and mix.
-
Stop the reaction by adding sodium thiosulfate solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (around 590 nm) against a reagent blank.
-
Construct a calibration curve of absorbance versus bromide concentration.
-
Determine the bromide concentration in the sample and back-calculate the concentration of phenylmercuric bromide.
Logical Relationship for Spectrophotometric Bromide Determination
Caption: Logical steps for spectrophotometric bromide determination.
References
Application of Phenylmercury Compounds in Bioconjugation Chemistry: A Focus on Cysteine-Specific Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomercury compounds, particularly phenylmercury derivatives, have historically been utilized in biochemistry and bioconjugation chemistry due to their high and specific reactivity towards sulfhydryl groups. This property allows for the targeted modification of cysteine residues in peptides and proteins. While their use has diminished in recent years due to significant toxicity concerns and the development of safer alternatives, understanding their application provides valuable insights into protein chemistry and the principles of site-specific modification. This document provides detailed application notes and protocols for the use of phenylmercury compounds, using bromophenylmercury as a representative reagent, for the bioconjugation of cysteine-containing biomolecules.
Disclaimer: Organomercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. All waste must be disposed of as hazardous material according to institutional guidelines.
Principle of Reactivity
The fundamental principle behind the use of phenylmercury compounds in bioconjugation is the high affinity of the mercury atom for the sulfur atom of a cysteine residue's thiol group (-SH). The reaction proceeds via a covalent bond formation between the mercury and sulfur atoms, resulting in a stable phenylmercuric-cysteine adduct. This reaction is highly specific for cysteine residues under controlled pH conditions.
Applications in Bioconjugation
The primary application of phenylmercury compounds in a bioconjugation context is the site-specific labeling of proteins and peptides at cysteine residues. This can be employed for:
-
Introduction of Biophysical Probes: Attaching reporter molecules, such as fluorescent dyes or spin labels that have been functionalized with a phenylmercury moiety.
-
Protein Structure-Function Studies: Blocking specific cysteine residues to investigate their role in protein structure, function, or enzymatic activity.
-
Preparation of Protein Conjugates: While less common now, creating well-defined protein-protein or protein-drug conjugates through a mercury linkage.
-
Affinity Purification: Phenylmercury-functionalized resins can be used for the selective capture and enrichment of cysteine-containing proteins or peptides.[1]
Quantitative Data Summary
| Parameter | Description | Notes |
| Target Residue | Cysteine (thiol group) | The reaction is highly specific for the sulfhydryl group of cysteine.[2] |
| Bond Type | Covalent (Hg-S) | Forms a stable mercaptide bond. |
| Reaction pH | Typically pH 7.5 - 8.5 | A slightly alkaline pH facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion, accelerating the reaction.[3] |
| Stoichiometry | Primarily 1:1 (Phenylmercury:Cysteine) | Each phenylmercury molecule reacts with one cysteine residue.[4] |
| Stability | High | The Hg-S bond is robust under physiological conditions but can be cleaved by strong acids or an excess of competing thiols like dithiothreitol (DTT) or β-mercaptoethanol. |
| Characterization | Mass Spectrometry (ESI-MS, MALDI-MS) | Allows for the determination of the number of mercury adducts and the overall success of the conjugation. ESI-MS provides more accurate quantitative measurement of the extent of mercury incorporation. |
| Toxicity | High | Organomercury compounds are potent neurotoxins and require stringent safety protocols. |
Experimental Protocols
The following protocols are generalized for the modification of a protein with a hypothetical bromophenylmercury reagent. These should be adapted based on the specific protein and the desired degree of labeling.
Protocol 1: Labeling of a Protein with Bromophenylmercury
Objective: To covalently attach a bromophenylmercury molecule to surface-accessible cysteine residues of a target protein.
Materials:
-
Target protein with at least one cysteine residue
-
Bromophenylmercury (handle with extreme care)
-
Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Quenching Solution: 100 mM β-mercaptoethanol or DTT in Reaction Buffer
-
Desalting column (e.g., PD-10)
-
Concentrator tube with appropriate molecular weight cutoff (MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (adjust based on protein solubility and availability).
-
If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of bromophenylmercury in a suitable organic solvent (e.g., DMSO). Caution: Perform this step in a fume hood.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the protein solution.
-
While gently vortexing, add a 10-20 fold molar excess of the bromophenylmercury stock solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted bromophenylmercury.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted bromophenylmercury and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
If necessary, concentrate the purified conjugate using a centrifugal concentrator.
-
-
Characterization:
-
Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay).
-
Analyze the extent of labeling by mass spectrometry (ESI-MS is recommended for accurate quantification). The mass increase will correspond to the mass of the bromophenylmercury adduct minus the mass of a proton.
-
Protocol 2: Characterization of Bromophenylmercury-Protein Conjugate by ESI-MS
Objective: To determine the number of bromophenylmercury molecules conjugated to the target protein.
Materials:
-
Purified bromophenylmercury-protein conjugate
-
Unmodified target protein (as a control)
-
Mass spectrometer (ESI-TOF or similar)
-
Solvents for ESI-MS (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate and the unmodified control protein to a final concentration of approximately 1 µM in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the samples into the electrospray source.
-
Acquire the mass spectra over an appropriate m/z range to observe the multiply charged ions of the protein.
-
Deconvolute the resulting spectra to obtain the average molecular weight of the unmodified and modified protein.
-
-
Data Analysis:
-
Compare the molecular weight of the modified protein to the unmodified control.
-
The mass difference corresponds to the mass of the covalently attached bromophenylmercury adducts.
-
The number of adducts can be calculated by dividing the total mass shift by the mass of a single bromophenylmercury adduct.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mercury binding to proteins disclosed by ESI MS experiments: The case of three organomercurials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the metabolism of organomercury compounds: Mercury-containing cysteine S-conjugates are substrates of human glutamine transaminase K and potent inactivators of cystathionine γ-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering Mercury Protein Modifications in Whole Proteomes Using Natural Isotope Distributions Observed in Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylmercuric Bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomercurial compounds, including phenylmercuric bromide, have historically held a niche role in organic synthesis. Due to their inherent toxicity, their application in modern pharmaceutical manufacturing has been largely discontinued. However, their unique reactivity made them valuable intermediates in specific applications, most notably in the synthesis of radiolabeled pharmaceuticals, particularly for Positron Emission Tomography (PET).
The primary advantage of using arylmercurial precursors, such as phenylmercuric bromide, lies in their ability to undergo clean and regioselective radiohalogenation. The carbon-mercury bond can be selectively cleaved by radiohalogens (e.g., ¹⁸F, ⁷⁶Br, ¹²³I) to install the radionuclide onto an aromatic ring. This methodology is particularly useful for the synthesis of no-carrier-added radiopharmaceuticals, where a high specific activity is crucial for imaging applications.
This document provides a detailed overview of the historical application of phenylmercuric bromide as a precursor in the synthesis of radiolabeled aromatic compounds. The protocols and data presented are based on established principles of organomercurial chemistry in radiopharmaceutical science.
Application: Precursor for Radiohalogenation in PET Ligand Synthesis
Phenylmercuric bromide can serve as a precursor for the synthesis of aryl halides labeled with positron-emitting radionuclides. The general scheme involves the electrophilic substitution of the mercury moiety with a radiohalogen. This reaction is often rapid and proceeds with high radiochemical yield, making it suitable for the short half-lives of many PET isotopes.
A key example of this application is the synthesis of simple radiolabeled aromatics, which can be further elaborated into more complex PET tracers. The following sections detail the synthesis of a model compound, [¹⁸F]Fluorobenzene, from a phenylmercuric bromide precursor.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the radiofluorination of an arylmercurial precursor. These values are representative and can vary based on the specific substrate and reaction conditions.
| Parameter | Value | Notes |
| Precursor | Phenylmercuric Bromide | |
| Radionuclide | ¹⁸F (Fluorine-18) | Produced via cyclotron |
| Radiochemical Yield (RCY) | 40-60% (decay-corrected) | Dependent on reaction time, temperature, and precursor concentration. |
| Radiochemical Purity | >95% | Determined by radio-HPLC analysis after purification. |
| Specific Activity | >1 Ci/µmol | High specific activity is a key advantage of this no-carrier-added method. |
| Reaction Time | 5-15 minutes | The rapid reaction is necessary to minimize decay of the short-lived ¹⁸F isotope (t½ ≈ 110 min). |
| Reaction Temperature | 80-120 °C | Elevated temperatures are typically required to facilitate the reaction. |
Experimental Protocols
Protocol 1: Synthesis of [¹⁸F]Fluorobenzene from Phenylmercuric Bromide
This protocol describes the no-carrier-added synthesis of [¹⁸F]Fluorobenzene via radiofluorodemercuration of phenylmercuric bromide.
Materials:
-
Phenylmercuric bromide
-
[¹⁸F]Fluoride (aqueous solution from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Ethanol
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
To the aqueous [¹⁸F]fluoride solution in a shielded vial, add a solution of K₂₂₂ (5 mg in 1 mL of acetonitrile) and K₂CO₃ (1 mg in 0.5 mL of sterile water).
-
Heat the mixture at 110 °C under a stream of nitrogen to evaporate the water.
-
Add 1 mL of anhydrous acetonitrile and repeat the evaporation. Perform this step three times to ensure the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex is anhydrous.
-
-
Radiofluorination Reaction:
-
Dissolve phenylmercuric bromide (2-5 mg) in 0.5 mL of anhydrous DMSO.
-
Add the solution of the precursor to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vial and heat at 100 °C for 10 minutes.
-
-
Purification:
-
After the reaction, cool the vial and dilute the reaction mixture with 5 mL of water.
-
Pass the diluted mixture through a pre-conditioned C18 Sep-Pak cartridge. The [¹⁸F]Fluorobenzene will be trapped on the cartridge, while unreacted [¹⁸F]fluoride and other polar impurities will pass through.
-
Wash the cartridge with 10 mL of sterile water.
-
Elute the [¹⁸F]Fluorobenzene from the cartridge with 1 mL of ethanol.
-
-
Quality Control:
-
Analyze the radiochemical purity of the final product using radio-HPLC.
-
Determine the radiochemical yield by measuring the activity of the final product and comparing it to the initial activity of the [¹⁸F]fluoride, correcting for decay.
-
Diagrams
Caption: Experimental workflow for the synthesis of [¹⁸F]Fluorobenzene.
Caption: Reaction pathway for radiofluorodemercuration.
Concluding Remarks
The use of phenylmercuric bromide and other organomercurials in pharmaceutical synthesis is now primarily of historical and academic interest. The significant toxicity associated with mercury compounds has led to their replacement by safer and more environmentally benign synthetic methods. Modern approaches to radiohalogenation often utilize precursors such as arylboronic esters, arylstannanes, or diaryliodonium salts, which offer comparable or superior reactivity without the associated hazards of mercury.
Researchers and drug development professionals should be aware of this historical context and prioritize the use of non-mercury-based synthetic routes in all pharmaceutical development activities. These application notes are provided for informational purposes to understand a classic, albeit outdated, method in radiopharmaceutical chemistry.
Experimental setup for carbene transfer reactions with "Mercury, bromophenyl-"
A Focus on Seyferth-Gilbert Homologation as a Prominent Example
Introduction
Researchers, scientists, and drug development professionals frequently employ carbene transfer reactions to construct complex molecular architectures. While the query specified "Mercury, bromophenyl-" as a reagent for such transformations, a comprehensive review of available scientific literature reveals a scarcity of detailed experimental protocols for this specific compound in carbene transfer reactions. Organomercury compounds, such as phenylmercuric chloride, have been noted for their ability to act as sources of dihalocarbenes. However, due to their high toxicity, their use has been largely supplanted by safer and more efficient modern reagents.
This document provides detailed application notes and protocols for a well-established and versatile carbene transfer reaction: the Seyferth-Gilbert Homologation . This reaction serves as an excellent and highly relevant example of generating a carbene equivalent for the synthesis of alkynes from aldehydes and ketones. The methodologies presented are robust and widely applicable in a research and development setting.
Seyferth-Gilbert Homologation: An Overview
The Seyferth-Gilbert homologation is a chemical reaction that converts an aldehyde or ketone into an alkyne with one additional carbon atom. The reaction typically utilizes an α-diazophosphonate reagent, such as dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more contemporary and often safer Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate).
The core of the reaction involves the in-situ generation of a vinyl carbene intermediate, which then undergoes a 1,2-migration to furnish the desired alkyne product. This transformation is highly valued for its efficiency and functional group tolerance, particularly with the modifications developed by Ohira and Bestmann.
Reaction Mechanism
The generally accepted mechanism for the Seyferth-Gilbert homologation using the Ohira-Bestmann reagent proceeds as follows:
-
Deprotonation: A base, such as potassium carbonate or potassium tert-butoxide, deprotonates the Ohira-Bestmann reagent to form a phosphonate-stabilized diazoalkane anion.
-
Nucleophilic Attack: The anionic species attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of an oxaphosphetane-type intermediate.
-
Elimination: This intermediate collapses, eliminating dimethyl phosphate and generating a vinyl diazo species.
-
Carbene Formation and Rearrangement: The vinyl diazo compound loses nitrogen gas (N₂) to form a vinyl carbene, which then undergoes a 1,2-hydride or 1,2-alkyl/aryl shift to yield the final alkyne product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Seyferth-Gilbert homologation of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | K₂CO₃ | Methanol | Room Temperature | 12 | ~95% |
| Cyclohexanecarboxaldehyde | t-BuOK | THF | -78 to RT | 12 | ~85% |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | Room Temperature | 16 | ~90% |
| Cinnamaldehyde | t-BuOK | THF | -78 to RT | 12 | ~80% |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Seyferth-Gilbert Homologation of an Aldehyde using the Ohira-Bestmann Reagent and Potassium Carbonate
This protocol is suitable for a wide range of aldehydes, including those with base-sensitive functional groups.
Materials:
-
Aldehyde (1.0 equiv)
-
Ohira-Bestmann reagent (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the Ohira-Bestmann reagent (1.2 equiv).
-
Dissolve the starting materials in anhydrous methanol under an inert atmosphere.
-
To this stirring solution, add anhydrous potassium carbonate (2.0 equiv) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 12-16 hours).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane to extract the organic product.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure alkyne.
Protocol 2: Low-Temperature Seyferth-Gilbert Homologation using Potassium tert-Butoxide
This protocol is often employed for substrates that may be prone to side reactions at room temperature.
Materials:
-
Aldehyde (1.0 equiv)
-
Ohira-Bestmann reagent (1.1 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for liquid transfer
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the Ohira-Bestmann reagent (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equiv) in THF to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equiv) in THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Application Notes and Protocols for Phenylmercury Compounds in Materials Science
A focus on "Bromophenylmercury" as a representative Phenylmercury Catalyst
Disclaimer: Organomercury compounds, including bromophenylmercury, are highly toxic and pose significant environmental and health risks. Their use is heavily restricted in many jurisdictions.[1] These protocols are intended for informational purposes for researchers in highly controlled laboratory settings and are not an endorsement of their use. All handling of such materials should be performed by trained professionals in accordance with stringent safety and environmental regulations.
Introduction
Phenylmercury compounds have historically been employed as catalysts in various chemical processes, most notably in the synthesis of polyurethanes.[1][2] Their catalytic activity stems from the ability of the mercury center to activate reactants. While specific data and protocols for "bromophenylmercury" are scarce in recent literature, likely due to its toxicity, this document provides a generalized framework for its potential application as a catalyst in polyurethane synthesis, based on protocols for related phenylmercury compounds.
These notes are intended for an audience of researchers, scientists, and drug development professionals who may encounter or consider such compounds in specialized applications, with a strong emphasis on the associated hazards.
Quantitative Data Summary
Due to the limited specific data for bromophenylmercury, the following table presents representative quantitative data for phenylmercury catalysts in polyurethane synthesis, gathered from historical patents and technical documents. These values should be considered as starting points for any experimental design.
| Parameter | Value | Notes |
| Catalyst Concentration | 0.25 to 5 parts by weight (based on organic polyol) | The optimal concentration depends on the specific reactants and desired reaction rate. |
| Cure Time | 40 minutes to achieve Shore A Hardness of at least 40 | This is an example for a specific polyurethane sealant formulation. |
| Pot Life | 4 to 7 minutes | This indicates a rapid initiation of the curing process after mixing. |
| Mercury Content in Final Product | Up to 0.1% | Historically, this has been a concern for products like polyurethane flooring.[2] |
Experimental Protocols
The following are generalized protocols for the synthesis of phenylmercury compounds and their application as catalysts in polyurethane production.
Synthesis of a Representative Phenylmercury Compound (Diphenylmercury)
This protocol is adapted from a known synthesis of diphenylmercury and illustrates the general procedure for preparing such compounds.[3] Extreme caution is advised due to the high toxicity of the reactants and products.
Materials:
-
Bromobenzene
-
Mercuric chloride
-
Sodium metal
-
Benzene (solvent)
-
Ethanol (95%)
Procedure:
-
Preparation of Sodium Amalgam: Prepare sodium amalgam according to standard laboratory procedures.
-
Reaction: In a fume hood, combine bromobenzene and mercuric chloride. Slowly add sodium amalgam to the mixture with vigorous stirring. The reaction is exothermic and should be controlled.
-
Extraction: After the reaction is complete, the mixture is filtered to remove excess mercury. The solid product is then extracted with boiling benzene for several hours.
-
Purification: The benzene solution is distilled under reduced pressure. The resulting solid residue is washed with ice-cold 95% ethanol to yield diphenylmercury.
-
Characterization: The final product should be characterized by techniques such as melting point determination, NMR, and mass spectrometry.
Protocol for Polyurethane Synthesis using a Phenylmercury Catalyst
This protocol outlines the general steps for preparing a polyurethane material using a phenylmercury catalyst, such as the hypothetical "bromophenylmercury."
Materials:
-
Organic polyol (e.g., polyethylene glycol)
-
Diisocyanate (e.g., toluene diisocyanate - TDI, or methylene diphenyl diisocyanate - MDI)
-
Phenylmercury catalyst (e.g., bromophenylmercury)
-
Optional: Blowing agent (for foams), fillers (for sealants), stabilizers.
Procedure:
-
Preparation of the Polyol Mixture: In a reaction vessel, thoroughly mix the organic polyol with the phenylmercury catalyst. The catalyst concentration should be carefully controlled, typically within the range of 0.25 to 5 parts by weight based on the polyol. If other additives like fillers or stabilizers are used, they should be incorporated at this stage.
-
Addition of Isocyanate: In a well-ventilated fume hood, add the diisocyanate to the polyol mixture with constant stirring. The stoichiometry of the polyol and isocyanate is critical for the final properties of the polyurethane.
-
Curing: The mixture will begin to cure, with the viscosity gradually increasing. The pot life, or working time, is typically short. The curing process can be monitored by measuring the Shore A hardness over time until a stable value is reached.
-
Characterization of the Polyurethane: The resulting polyurethane material should be characterized for its mechanical properties (e.g., tensile strength, elongation at break), thermal properties (e.g., glass transition temperature), and chemical resistance.
Visualizations
General Workflow for Polyurethane Synthesis
The following diagram illustrates the general workflow for the synthesis of polyurethane using a phenylmercury catalyst.
References
Application Note: Quantitative Analysis of Phenylmercuric Bromide in Environmental Samples
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Phenylmercuric Bromide (PhHgBr) in environmental water and soil samples. The primary analytical technique discussed is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), a highly sensitive and specific method for mercury speciation.[1][2] Protocols for sample collection, preparation, extraction, and instrumental analysis are outlined for researchers, scientists, and professionals in environmental monitoring and drug development.
Introduction
Phenylmercuric bromide is an organomercurial compound that has been used in various industrial and agricultural applications. Due to the high toxicity of mercury and its compounds, and their tendency to bioaccumulate, sensitive and accurate methods are required to quantify their presence in environmental matrices.[3] The toxicity of mercury is highly dependent on its chemical form, making speciation analysis crucial for a proper risk assessment.[2]
This application note details a robust and validated method using HPLC-ICP-MS for the separation and quantification of phenylmercury (PhHg⁺), the form in which phenylmercuric bromide will exist in solution, alongside other relevant mercury species.[1][2] HPLC provides the necessary separation of different mercury compounds, while ICP-MS offers element-specific detection with exceptionally low detection limits, making it ideal for trace-level environmental analysis.[4]
Analytical Method Overview
The core of the methodology is the coupling of HPLC for species separation with ICP-MS for sensitive detection.[1] This hyphenated technique avoids the need for complex derivatization steps often required for Gas Chromatography (GC) based methods, simplifying sample preparation.[2][5]
-
Principle: Samples are first subjected to an extraction procedure to isolate the mercury compounds from the matrix. The extract is then injected into an HPLC system, typically with a C18 reverse-phase column, to separate inorganic mercury (Hg²⁺), methylmercury (MeHg⁺), ethylmercury (EtHg⁺), and phenylmercury (PhHg⁺). The eluent from the HPLC is directly introduced into the ICP-MS, where the compounds are atomized and ionized, and the mercury isotopes are detected and quantified.
Quantitative Data Summary
The performance of the HPLC-ICP-MS method for mercury speciation analysis is summarized below. Data is compiled from various studies and demonstrates the method's suitability for trace analysis.
| Parameter | Performance Metric | Matrix | Reference |
| Limit of Detection (LOD) | 0.05 - 0.08 µg/L (ppb) | Biological Samples | [4] |
| 0.02 ng/g (ppb) | Wet Sediment | [6] | |
| Limit of Quantification (LOQ) | 0.1 mg/L (for bromide ion by GC-MS) | Biological Samples | [7] |
| Linearity (Calibration Range) | 0.1 µg/L - 10 µg/L | Standard Solutions | [2] |
| 0.5 µg/L - 5 µg/L | Standard Solutions | [5] | |
| Accuracy (Recovery) | 97.4% - 101.8% | Spiked Water | [7] |
| 96% - 104% | Spiked Seafood | [3] | |
| Close to 100% | Certified Reference Materials | [6] | |
| Precision (%RSD) | < 5% | All Sample Types | [6] |
| < 10% | Food Samples | [8] |
Experimental Workflows
The following diagrams illustrate the logical workflow for the analysis of phenylmercuric bromide in water and soil samples.
Caption: Experimental workflow for Phenylmercuric Bromide analysis in water samples.
Caption: Experimental workflow for Phenylmercuric Bromide analysis in soil samples.
Detailed Experimental Protocols
Protocol for Water Samples
This protocol is adapted from methodologies for organomercury analysis in aqueous matrices.[9][10]
5.1.1 Sample Collection and Preservation
-
Collect water samples in pre-cleaned glass or Polytetrafluoroethylene (PTFE) containers.[10]
-
Immediately after collection, filter the sample through a 0.45 µm membrane filter. This should be done in the field, preferably within 15 minutes of collection.[10]
-
Preserve the filtered sample by adding concentrated Hydrochloric Acid (HCl) to achieve a pH < 2.[10]
-
Store samples refrigerated at ~4°C until analysis.
5.1.2 Extraction: Liquid-Liquid-Liquid Microextraction (LLLME) This microextraction technique concentrates the analyte from the water sample.[9]
-
Place 10 mL of the preserved water sample into a 15 mL glass vial.
-
Add a complexing agent such as 1-(2-pyridylazo)-2-naphthol (PAN) to form a hydrophobic complex with phenylmercury.[9]
-
Add 200 µL of an organic solvent (e.g., toluene) to the vial.
-
Suspend a 4 µL microdrop of an acceptor solution (e.g., 0.1% L-cysteine) from the tip of a microsyringe into the organic solvent layer.[9]
-
Stir the solution vigorously for a set time (e.g., 30 minutes) to facilitate the extraction of the PhHg-PAN complex into the organic phase and subsequently into the aqueous microdrop.
-
Retract the acceptor microdrop into the microsyringe. This solution is now ready for HPLC-ICP-MS analysis.
Protocol for Soil and Sediment Samples
This protocol is based on general procedures for soil preparation and organomercury extraction.[6][11]
5.2.1 Sample Preparation
-
Spread the collected soil sample on a clean tray or paper.
-
Air-dry the sample in a well-ventilated area or in a drying cabinet at a temperature not exceeding 40°C.[11]
-
Once dry, gently crush the soil using a mortar and pestle to break up aggregates. Avoid excessive grinding that could alter particle size distribution.[11]
-
Sieve the dried soil through a stainless steel or nylon sieve to obtain a fine, homogeneous powder (e.g., < 63 µm particle size).[12]
-
Store the prepared sample in a clean, sealed container.
5.2.2 Extraction: Acid Leaching/Solvent Extraction This procedure is adapted from methods for extracting methylmercury from solid matrices.[6][8]
-
Weigh approximately 0.5 - 1.0 g of the prepared soil sample into a digestion vessel.
-
Add an acid leaching solution (e.g., a mixture of potassium bromide and sulfuric acid).[8]
-
Shake or vortex the mixture for several hours or overnight to leach the organomercury compounds from the soil matrix.
-
Centrifuge the sample to pellet the solid material.
-
Carefully transfer the supernatant (the acidic extract) to a clean tube.
-
Perform a solvent extraction by adding toluene or methylene chloride to the acidic extract, vortexing, and allowing the phases to separate.[6][8]
-
Back-extract the phenylmercury from the organic solvent into a clean aqueous solution (e.g., L-cysteine solution), which can then be analyzed by HPLC-ICP-MS.[8]
HPLC-ICP-MS Instrumental Protocol
This protocol outlines typical conditions for the analysis of mercury species.[2][5]
5.3.1 Materials and Reagents
-
HPLC System: An inert or metal-free HPLC system is preferred to prevent analyte loss.[5]
-
Column: Zorbax C18, 4.6 x 50 mm, 1.8 µm, or equivalent reverse-phase column.[2]
-
ICP-MS System: An ICP-MS capable of monitoring m/z 202Hg.
-
Mobile Phase: A typical mobile phase consists of L-cysteine (to stabilize mercury species) and an organic modifier like methanol or acetonitrile in ultrapure water. A gradient elution may be used to separate multiple species effectively.[2]
-
Standards: Prepare calibration standards containing known concentrations of Hg²⁺, MeHg⁺, EtHg⁺, and PhHg⁺ in the range of 0.1 to 10 µg/L.[2]
5.3.2 Instrumental Conditions
| Parameter | Setting |
| HPLC Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 20 - 100 µL |
| Column Temperature | 30 - 40 °C |
| ICP-MS RF Power | 1500 - 1600 W |
| Plasma Gas Flow | 14 - 15 L/min |
| Carrier Gas Flow | ~1.0 L/min |
| Monitored Isotope | ²⁰²Hg |
5.3.3 Analysis Procedure
-
Equilibrate the HPLC-ICP-MS system with the mobile phase until a stable baseline is achieved.
-
Calibrate the instrument by running a series of standards to generate a calibration curve.
-
Analyze samples, including procedural blanks and quality control standards, in each analytical batch.
-
Quantify the phenylmercury concentration in the samples by comparing the peak area to the calibration curve. The result from the extract must be back-calculated to determine the concentration in the original environmental sample, accounting for all dilution and concentration factors.
References
- 1. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ingeniatrics.com [ingeniatrics.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. Simple solvent extraction technique for elimination of matrix interferences in the determination of methylmercury in environmental and biological samples by ethylation-gas chromatography-cold vapor atomic fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. canr.msu.edu [canr.msu.edu]
- 12. Bromine and bromide content in soils: Analytical approach from total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Phenylmercury bromide" synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenylmercury bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing phenylmercury bromide?
The most common laboratory synthesis of phenylmercury bromide involves a two-step process. First, a Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr), is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent. Subsequently, this Grignard reagent is reacted with mercuric bromide (HgBr₂) to yield the desired product. Careful control of stoichiometry is crucial to favor the formation of the mono-substituted product over the di-substituted diphenylmercury.
Q2: My Grignard reaction to form phenylmagnesium bromide won't start. What are the common causes and solutions?
Difficulty in initiating the Grignard reaction is a frequent issue, often due to the passivating oxide layer on the magnesium turnings.[1] Here are several troubleshooting steps:
-
Activation of Magnesium: A small crystal of iodine can be added to the reaction flask. The iodine reacts with the magnesium surface, exposing fresh metal.[2] Alternatively, a few drops of 1,2-dibromoethane can be used as an activator.[3]
-
Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can help expose a fresh surface.
-
Heating: Gentle warming of the flask can help initiate the reaction. However, once started, the reaction is exothermic and may need to be cooled to maintain control.[3]
-
Sonication: Using an ultrasonic bath can be very effective at initiating stubborn Grignard reactions by cleaning the magnesium surface.[3]
-
Ensure Anhydrous Conditions: The presence of even trace amounts of water will prevent the Grignard reagent from forming. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere), and anhydrous solvents must be used.[4][5]
Q3: The yield of my phenylmercury bromide is low, and I have a significant amount of a white, crystalline byproduct. What is this byproduct and how can I avoid it?
A common byproduct is diphenylmercury (Hg(C₆H₅)₂). This forms when a second molecule of phenylmagnesium bromide reacts with the initially formed phenylmercury bromide. To minimize its formation, consider the following:
-
Stoichiometry: Use a 1:1 molar ratio of phenylmagnesium bromide to mercuric bromide. Adding the Grignard reagent solution slowly to a stirred suspension of mercuric bromide can help prevent localized excess of the Grignard reagent.
-
Reaction Temperature: Running the reaction at a lower temperature may favor the formation of the mono-substituted product.
Another common impurity is biphenyl, which is formed during the preparation of the Grignard reagent itself.[1] Its formation is favored by higher temperatures and high concentrations of bromobenzene.[1]
Q4: How can I purify the final phenylmercury bromide product?
Purification can be achieved through recrystallization. While specific solvents for phenylmercury bromide are not extensively detailed in readily available literature, general techniques for analogous arylmercuric halides suggest the following:
-
Recrystallization: Ethanol or a mixed solvent system like benzene-ethanol could be effective. The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form crystals.
-
Washing: Impurities like biphenyl can sometimes be removed by washing the crude product with a non-polar solvent in which biphenyl is more soluble, such as cold petroleum ether.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and the final product. Yields can be highly variable depending on the success of the Grignard formation and control over side reactions.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Role | Melting Point (°C) | Typical Yield |
| Bromobenzene | C₆H₅Br | 157.01 | Starting Material | -31 | N/A |
| Magnesium | Mg | 24.31 | Reagent | 650 | N/A |
| Mercuric Bromide | HgBr₂ | 360.41 | Reagent | 237 | N/A |
| Phenylmercury Bromide | C₆H₅BrHg | 357.60 [6][7] | Product | Not Reported | Variable |
| Diphenylmercury | (C₆H₅)₂Hg | 354.80 | Potential Byproduct | 121–123[8] | Variable |
| Biphenyl | C₁₂H₁₀ | 154.21 | Potential Byproduct | 69-72 | Variable |
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
This procedure outlines the formation of the essential Grignard reagent intermediate.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and a drying tube (e.g., with CaCl₂)
Procedure:
-
Ensure all glassware is meticulously dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place the magnesium turnings and a small crystal of iodine into the three-neck flask.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[3] If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1] The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture (and gently heat if necessary) until most of the magnesium has been consumed. The resulting brownish-gray solution is the phenylmagnesium bromide reagent and should be used immediately in the next step.
Protocol 2: Synthesis of Phenylmercury Bromide
This is a representative protocol based on the known reactivity of Grignard reagents with mercuric halides.
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Mercuric bromide (HgBr₂)
-
Anhydrous diethyl ether or THF
Procedure:
-
In a separate, dry, three-neck flask equipped with a stirrer and under an inert atmosphere, prepare a suspension of mercuric bromide in anhydrous diethyl ether.
-
Cool the mercuric bromide suspension in an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution from the dropping funnel to the stirred mercuric bromide suspension. Maintain a low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction is then quenched by carefully pouring it into a beaker containing ice and a dilute acid (e.g., HCl or H₂SO₄) to neutralize any unreacted Grignard reagent and dissolve the magnesium salts.[4]
-
The product is then isolated by extraction with an organic solvent (e.g., diethyl ether), followed by washing the organic layer with water and brine.
-
The organic solvent is removed under reduced pressure to yield the crude phenylmercury bromide, which can then be purified by recrystallization.
Visualizations
The following diagrams illustrate the key experimental workflow and logical troubleshooting steps.
Caption: Experimental workflow for the two-step synthesis of phenylmercury bromide.
Caption: Troubleshooting logic for Grignard reaction initiation failure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. PHENYL MERCURIC BROMIDE [drugfuture.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for "Bromophenylmercury" catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions. While the initial query concerned "Bromophenylmercury" catalysis, it is crucial to note that organomercury compounds are not typically used as catalysts in modern organic synthesis due to their high toxicity and the availability of more efficient and safer alternatives. Historically, organomercurials have been employed as stoichiometric reagents in palladium-catalyzed cross-coupling reactions. This guide will therefore focus on the optimization and troubleshooting of modern palladium-catalyzed cross-coupling reactions, the current standard for the transformations historically performed with organomercury compounds. A dedicated section will address the historical context and hazards of using organomercurials like bromophenylmercury.
Section 1: Frequently Asked Questions (FAQs)
Q1: I have a protocol that uses bromophenylmercury as a reagent in a cross-coupling reaction. Is this a catalyst? Are there alternatives?
A1: Bromophenylmercury (or phenylmercuric bromide) is not a catalyst but rather a stoichiometric organometallic reagent. Historically, organomercurials were used in palladium-catalyzed cross-coupling reactions. However, due to their extreme toxicity, they have been largely replaced by safer and more efficient alternatives.[1][2] The most common and effective alternatives are organoboron compounds (in the Suzuki-Miyaura coupling) and organozinc compounds (in the Negishi coupling).[3] We strongly recommend using these modern methods.
Q2: Why are organomercury compounds like bromophenylmercury no longer used in routine synthesis?
A2: Organomercury compounds are highly toxic and pose significant health and environmental risks.[2][4][5] They can cause irreversible damage to the nervous system.[2] Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions with organoboron, organozinc, or organosilicon reagents, offer comparable or superior performance with significantly lower toxicity and are therefore the preferred choice in both academic and industrial research.[3][6]
Q3: What are the key advantages of using modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) over older methods involving organomercurials?
A3: The primary advantages of modern palladium-catalyzed cross-coupling reactions include:
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Lower Toxicity: Organoboron and organozinc reagents are significantly less toxic than their organomercury counterparts.
-
Higher Functional Group Tolerance: These reactions are compatible with a wide range of functional groups, reducing the need for protecting groups.[3]
-
Milder Reaction Conditions: Many modern cross-coupling reactions can be performed at or near room temperature.
-
Improved Selectivity and Yields: Modern methods often provide higher yields and better selectivity for the desired product.[7]
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Air and Moisture Stability: Many of the reagents, particularly organoboronic acids, are stable in air and water, simplifying experimental setup.
Q4: My palladium-catalyzed cross-coupling reaction is not working. What are the common causes of failure?
A4: Common causes for the failure of palladium-catalyzed cross-coupling reactions include:
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Inactive Catalyst: The palladium(0) catalyst can be sensitive to air and may have decomposed. Ensure you are using a fresh or properly stored catalyst and that the reaction is performed under an inert atmosphere if necessary.
-
Poor Quality Reagents: The organometallic reagent or the organic halide may be impure or degraded.
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Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction rate and yield. The base may not be strong enough, or the solvent may not be suitable for the specific reaction.
-
Presence of Inhibitors: Certain functional groups or impurities can act as catalyst poisons.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a structured approach to troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Base | The choice of base is crucial. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly affect the outcome. Consider screening different bases. | |
| Unsuitable Solvent | The solvent affects the solubility of the reagents and the stability of the catalyst. Common solvents include toluene, dioxane, DMF, and THF. For some reactions, aqueous conditions can be beneficial.[8] | |
| Low Reaction Temperature | Many cross-coupling reactions require heating. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Formation of Side Products (e.g., Homocoupling) | Oxygen Contamination | Ensure the reaction setup is properly degassed and maintained under a positive pressure of inert gas. |
| Incorrect Ligand-to-Metal Ratio | The ratio of phosphine ligand to palladium can influence the formation of side products. Optimize this ratio. | |
| Decomposition of Starting Materials | Reaction Temperature is Too High | If starting materials are degrading, try running the reaction at a lower temperature for a longer period. |
| Base is Too Strong | A very strong base can lead to the decomposition of sensitive functional groups. Consider using a milder base. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
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Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL, 4:1)
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Reaction flask, condenser, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Section 4: Quantitative Data Summary
The following tables summarize typical reaction conditions for Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Palladium Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2 | 90 | 12 | 85 |
| PdCl₂(dppf) | 1 | 80 | 8 | 92 |
| Pd(OAc)₂ + SPhos | 0.5 | 100 | 6 | 95 |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| Cs₂CO₃ | Dioxane | 100 | 8 | 94 |
| K₃PO₄ | DMF | 80 | 10 | 91 |
Section 5: Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for a Failed Cross-Coupling Reaction
References
- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]
- 2. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Toxicity of organomercury compounds | EVISA's News [speciation.net]
- 5. Toxicity of organomercury compounds: bioassay results as a basis for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. GSRS [gsrs.ncats.nih.gov]
Identification of side products in "Phenylmercuric bromide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylmercuric bromide reactions. The information is designed to help identify and mitigate the formation of common side products during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenylmercuric bromide?
The two primary methods for the synthesis of phenylmercuric bromide are:
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The Grignard Reaction: This involves the reaction of a phenylmagnesium bromide (a Grignard reagent) with mercuric bromide.
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The Diazotization Reaction: This method proceeds via the reaction of a diazonium salt, prepared from an aromatic amine, with a mercury salt.[1][2]
Q2: I am using the Grignard method to synthesize phenylmercuric bromide and my yield is low, with a significant amount of a crystalline byproduct. What is this byproduct and how can I avoid it?
A common crystalline byproduct in the Grignard synthesis of organometallic compounds is biphenyl.[3][4] Biphenyl is formed through a coupling reaction between the phenylmagnesium bromide reagent and any unreacted bromobenzene starting material.[4] The formation of this side product is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[4]
Troubleshooting Biphenyl Formation:
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Control Reaction Temperature: Maintain a lower reaction temperature to disfavor the coupling reaction.
-
Slow Addition of Reagents: Add the bromobenzene to the magnesium turnings slowly to maintain a low concentration of the aryl halide in the reaction mixture.
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Use of Activators: A small amount of iodine can be used to activate the magnesium, ensuring the Grignard reagent forms more readily and completely.[5]
Q3: My final product contains a significant amount of benzene. What is the cause of this impurity?
The presence of benzene as a side product in a Grignard reaction is almost always due to the presence of protic substances, such as water or alcohols.[5][6] Grignard reagents are extremely strong bases and will readily abstract a proton from any available source to form the corresponding alkane, in this case, benzene.[3][6]
Troubleshooting Benzene Formation:
-
Anhydrous Conditions: Ensure all glassware is scrupulously dried, and all solvents and reagents are anhydrous.[5][6] Diethyl ether or tetrahydrofuran (THF) are common anhydrous solvents for these reactions.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q4: Besides biphenyl and benzene, are there other potential side products I should be aware of in the Grignard synthesis of phenylmercuric bromide?
Yes, another potential side product is diphenylmercury . This can be formed from the reaction of phenylmercuric bromide with another molecule of phenylmagnesium bromide.
Q5: How can I identify the common side products in my phenylmercuric bromide reaction?
Several analytical techniques can be employed to identify and quantify side products:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of the product and identify the presence of byproducts by comparing with known standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile impurities such as benzene and biphenyl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to identify phenylmercuric bromide and its organic side products.
-
Melting Point Analysis: The melting point of the product can be compared to the literature value for pure phenylmercuric bromide. A broad or depressed melting point range often indicates the presence of impurities.
Side Product Summary
| Side Product | Synthetic Route | Reason for Formation | Identification Methods |
| Biphenyl | Grignard | Coupling of phenylmagnesium bromide with unreacted bromobenzene.[4] | GC-MS, NMR, Melting Point |
| Benzene | Grignard | Reaction of phenylmagnesium bromide with protic substances (e.g., water).[6] | GC-MS, NMR |
| Diphenylmercury | Grignard | Reaction of phenylmercuric bromide with phenylmagnesium bromide. | TLC, NMR, Mass Spectrometry |
| Azo Compounds | Diazotization | Coupling of the diazonium salt with activated aromatic rings.[1] | Colorimetric analysis, TLC, NMR |
Experimental Protocols
General Protocol for Grignard Synthesis of Phenylmercuric Bromide:
This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.
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Preparation: All glassware must be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
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Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium. A small crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
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Reaction with Mercuric Bromide: Once the Grignard reagent has formed (indicated by the consumption of magnesium), a solution of mercuric bromide in anhydrous diethyl ether is added slowly from the dropping funnel. The reaction mixture is then typically stirred for a period at room temperature or with gentle heating.
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Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude phenylmercuric bromide can be purified by recrystallization from a suitable solvent.
Reaction Pathways
Caption: Synthetic pathways to phenylmercuric bromide and common side products.
References
Preventing the degradation of "Bromophenylmercury" stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Bromophenylmercury stock solutions to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of Bromophenylmercury stock solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | 1. Solvent Evaporation: The container may not be properly sealed, leading to solvent evaporation and increased concentration beyond the solubility limit. 2. Temperature Fluctuation: The storage temperature may be too low, causing the compound to crystallize out of the solution. 3. Degradation: The precipitate could be an insoluble degradation product. | 1. Ensure the container is tightly sealed with a proper cap and consider using parafilm for extra security. 2. Store the solution at a constant, appropriate temperature. Avoid repeated freeze-thaw cycles. If refrigeration is necessary, ensure the compound is fully dissolved upon warming to room temperature before use. 3. If degradation is suspected, the solution should be discarded and a fresh one prepared. |
| Reduced efficacy or unexpected results in experiments. | 1. Degradation of Bromophenylmercury: The active compound may have degraded due to exposure to light, heat, or incompatible substances. 2. Inaccurate Concentration: The initial weighing of the solid or the volume of the solvent may have been inaccurate, or the compound may have degraded leading to a lower effective concentration. | 1. Prepare fresh stock solutions more frequently. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Store at recommended temperatures. 2. Re-prepare the stock solution, ensuring accurate measurements. Use a calibrated analytical balance and volumetric flasks. |
| Discoloration of the stock solution (e.g., yellowing, darkening). | Photodegradation or Chemical Reaction: Exposure to light, especially UV light, can cause the degradation of phenylmercury compounds. Reaction with contaminants in the solvent or on the glassware can also lead to discoloration. | 1. Store the solution in a dark place, such as a laboratory cabinet, and use amber glass containers. 2. Ensure high-purity solvents and thoroughly clean and dry glassware are used for solution preparation. |
| Visible solid particles or cloudiness in a newly prepared solution. | 1. Incomplete Dissolution: The compound may not have fully dissolved in the chosen solvent. 2. Low Solubility: Bromophenylmercury may have low solubility in the selected solvent at the prepared concentration. | 1. Gently warm the solution and sonicate to aid dissolution. 2. Consult solubility data and consider using a different solvent or preparing a more dilute stock solution. Phenylmercury compounds generally have better solubility in organic solvents like ethanol and DMSO compared to water.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Bromophenylmercury?
A1: The primary degradation pathway for phenylmercury compounds, and by extension Bromophenylmercury, is photodegradation .[2] Exposure to light, particularly UV radiation, can lead to the cleavage of the mercury-carbon bond, resulting in the formation of inorganic mercury and other degradation products.[1][2]
Q2: How should I store my Bromophenylmercury stock solution to minimize degradation?
A2: To minimize degradation, stock solutions of Bromophenylmercury should be stored in a cool, dry, and dark place .[3][4] It is crucial to use tightly sealed, amber glass containers to protect the solution from light and prevent solvent evaporation.[5][6] Avoid storing solutions near sources of heat or in areas with significant temperature fluctuations.
Q3: What solvents are recommended for preparing Bromophenylmercury stock solutions?
A3: While specific solubility data for Bromophenylmercury is limited, related phenylmercury compounds exhibit low solubility in water.[1] Organic solvents such as ethanol, and dimethyl sulfoxide (DMSO) are generally more suitable for achieving higher concentrations.[1] It is recommended to perform a small-scale solubility test with your chosen solvent before preparing a large volume of stock solution.
Q4: Are there any substances that are incompatible with Bromophenylmercury?
A4: Yes, Bromophenylmercury stock solutions should be kept away from strong oxidizing agents, strong acids, and strong bases .[3][7] Contact with these substances can accelerate degradation.
Q5: How can I tell if my Bromophenylmercury stock solution has degraded?
A5: Signs of degradation include the formation of a precipitate, discoloration (yellowing or darkening) of the solution, and a noticeable decrease in the expected experimental outcome . If you suspect degradation, it is best to discard the solution and prepare a fresh one.
Quantitative Data on Degradation
| Factor | Effect on Stability | Observations from Related Compounds (Phenylmercuric Acetate/Nitrate) |
| Light Exposure | High Impact | Photodegradation is a major degradation pathway. The process involves hydroxylation of the phenyl ring and reduction of Hg(II).[2][5] |
| Temperature | Moderate to High Impact | Elevated temperatures can accelerate thermal decomposition. For instance, heat sterilization at 121°C significantly degrades phenylmercuric nitrate, with the degradation rate being pH-dependent.[3][7] |
| pH (in aqueous solutions) | High Impact | The stability of phenylmercury compounds in aqueous solutions is pH-dependent. Degradation of phenylmercuric nitrate during heat sterilization is more rapid at acidic pH values (pH 5 and 6) compared to neutral or slightly alkaline pH (pH 7 and 8).[3][7] |
| Presence of Other Reagents | Variable Impact | The presence of certain reagents can catalyze degradation. For example, disodium edetate has been shown to promote the degradation of phenylmercuric nitrate during heat sterilization.[3][7] |
Experimental Protocols
Protocol 1: Preparation of a Standard Bromophenylmercury Stock Solution
This protocol describes a general procedure for preparing a stock solution of Bromophenylmercury.
Materials:
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Bromophenylmercury (solid)
-
High-purity solvent (e.g., ethanol or DMSO)
-
Calibrated analytical balance
-
Volumetric flask (amber glass recommended)
-
Spatula
-
Funnel
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves
Procedure:
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate PPE.
-
Weighing: Accurately weigh the desired amount of solid Bromophenylmercury using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask using a funnel.
-
Dissolution: Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid. Sonication or gentle warming may be used to aid dissolution if necessary.
-
Dilution: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
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Mixing: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled, tightly sealed amber glass storage bottle. Store in a cool, dark, and dry place.
Mandatory Visualizations
Caption: Primary degradation pathways for Bromophenylmercury stock solutions.
Caption: Recommended workflow for preparing and handling Bromophenylmercury stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Direct Method to Obtain Kinetic Parameters for Polymer Thermal Decomposition [mdpi.com]
Overcoming solubility issues of "Phenylmercuric bromide" in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Phenylmercuric Bromide in organic solvents.
Troubleshooting Guide: Enhancing Dissolution of Phenylmercuric Bromide
If you are encountering difficulties in dissolving Phenylmercuric Bromide, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for dissolving Phenylmercuric Bromide.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving Phenylmercuric Bromide?
A1: For organometallic compounds like Phenylmercuric Bromide, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have a high capacity to dissolve a wide range of organic and inorganic compounds.
Q2: I am still facing solubility issues even with DMSO. What should I do next?
A2: If Phenylmercuric Bromide does not readily dissolve in DMSO or DMF at room temperature, you can try gentle heating. Warming the solution to 40-60°C with constant stirring can significantly increase the rate of dissolution. For more resistant solutes, sonication in an ultrasonic bath can also be an effective technique to break down solid aggregates and enhance solvent interaction.
Q3: Can I use a co-solvent to improve solubility?
A3: Yes, using a co-solvent can be a very effective strategy. If the compound has some solubility in another organic solvent like Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP), adding a small amount of this co-solvent to your primary solvent (e.g., DMSO) can enhance the overall solvating power of the system. It is advisable to add the co-solvent in small increments while monitoring for dissolution.
Q4: Is there any quantitative data on the solubility of Phenylmercuric Bromide in common organic solvents?
A4: Extensive searches of readily available scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for Phenylmercuric Bromide in a range of common organic solvents. An estimated aqueous solubility of 199.8 mg/L at 25°C has been reported[1]. For detailed quantitative data in organic solvents, it is highly recommended to consult specialized resources such as the "Handbook of Organometallic Compounds" or the "CRC Handbook of Solubility Parameters and Other Cohesion Parameters".
Qualitative Solubility of Phenylmercuric Bromide in Organic Solvents
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, NMP, HMPA | Good to High | These are generally the most effective solvents for dissolving Phenylmercuric Bromide. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Solubility is expected to be lower than in polar aprotic solvents. Heating may be required. |
| Halogenated | Dichloromethane, Chloroform | Low | May show some solubility, but likely less effective than polar aprotic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low | Generally poor solvents for this compound when used alone, but THF can be a useful co-solvent. |
| Aromatic | Benzene, Toluene | Very Low | Phenylmercuric Bromide is unlikely to be soluble in these non-polar solvents. |
| Alkanes | Hexane, Heptane | Insoluble | These non-polar solvents are not suitable for dissolving Phenylmercuric Bromide. |
Q5: Are there any chemical modifications that can improve the solubility of Phenylmercuric Bromide?
A5: While direct modification of Phenylmercuric Bromide might alter its intended chemical properties, the principle of using complexing agents can be applied. The formation of a coordination complex by introducing a suitable ligand can significantly enhance solubility. The choice of ligand would be highly dependent on the specific application and downstream experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Dissolving Phenylmercuric Bromide in an Organic Solvent
-
Solvent Selection: Choose a primary solvent, such as DMSO or DMF.
-
Initial Attempt: To a clean, dry vial, add the desired amount of Phenylmercuric Bromide. Add a small volume of the selected solvent and vortex or stir at room temperature.
-
Heating (if necessary): If the compound does not dissolve, place the vial in a heating block or water bath set to a temperature between 40°C and 60°C. Stir the solution continuously. Do not exceed the boiling point of the solvent.
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Sonication (if necessary): If solids persist after heating, place the vial in an ultrasonic bath for 15-30 minute intervals until the compound is fully dissolved.
-
Co-solvent Addition (optional): If solubility is still limited, add a compatible co-solvent (e.g., NMP or THF) dropwise while stirring and observing for dissolution.
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Cooling and Observation: Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation. If precipitation occurs, the solution may be supersaturated, and further dilution or a different solvent system may be necessary.
Factors Affecting Solubility
The solubility of Phenylmercuric Bromide is influenced by a combination of physical and chemical factors. Understanding these can aid in selecting the appropriate dissolution strategy.
Caption: Key factors influencing the solubility of Phenylmercuric Bromide.
References
Strategies to improve the yield of "Mercury, bromophenyl-" mediated reactions
Technical Support Center: Phenylmercuric Bromide Reactions
Welcome to the technical support center for improving the yield of reactions mediated by phenylmercuric compounds, such as bromophenylmercury (phenylmercuric bromide). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
❗️Safety Advisory Organomercury compounds, including phenylmercuric bromide, are highly toxic. They can be absorbed through the skin and are cumulative poisons. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult your institution's safety protocols before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What are "Mercury, bromophenyl-" reagents and their primary use?
"Mercury, bromophenyl-" typically refers to phenylmercuric bromide (C₆H₅HgBr). Historically, these organomercurial reagents were instrumental in the development of palladium-catalyzed cross-coupling reactions.[1] They serve as arylating agents, capable of forming new carbon-carbon bonds by reacting with alkenes in what is known as the Heck reaction (or Mizoroki-Heck reaction).[1]
Q2: What is the fundamental mechanism of a palladium-catalyzed reaction involving these reagents?
These reactions generally follow a Pd(0)/Pd(II) catalytic cycle. The cycle involves the oxidative addition of the organomercurial (or an aryl halide) to a Pd(0) center, followed by alkene coordination and insertion into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired substituted alkene product and a palladium-hydride species. The cycle is completed by reductive elimination, where a base regenerates the active Pd(0) catalyst.[1]
Q3: Why is the choice of base so critical for reaction success?
The base plays a crucial role in the final step of the catalytic cycle: the regeneration of the active Pd(0) catalyst from the Pd(II) species formed after the product is released.[1] Without a suitable base, the catalyst will not turn over, and the reaction will stall after a single cycle. Common bases include potassium carbonate, sodium acetate, and triethylamine.[1][2]
Q4: Are phosphine ligands necessary for these reactions?
While early examples of Heck reactions using organomercurials were often performed without phosphine ligands, modern cross-coupling catalysis has shown that ligands are vital for stabilizing the palladium catalyst and improving its reactivity and selectivity.[2][3] Ligands like triphenylphosphine (PPh₃) or N-heterocyclic carbenes (NHCs) can significantly enhance reaction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving phenylmercuric bromide and related compounds.
Problem: Low or No Product Yield
Q5: My reaction is not proceeding, or the yield is very low. What are the first things to check?
Low conversion is a common issue that can often be traced back to one of several key factors: catalyst activity, reaction conditions, or reagent purity.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may be oxidized or deactivated.
-
Solution: Use fresh, high-purity palladium precursors like Pd(OAc)₂ or PdCl₂. Ensure the reaction is conducted under an inert atmosphere (Argon or Nitrogen) as oxygen can oxidize the active Pd(0) species.[4] Consider adding a slight excess of a phosphine ligand (e.g., 1-2 mol% extra) to improve catalyst stability.[4]
-
-
Suboptimal Base: The base may be too weak, too strong, or poorly soluble.
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Incorrect Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.
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Solution: Gradually increase the reaction temperature. Heck reactions often require temperatures between 80-140 °C to proceed efficiently.[2] Monitor the reaction for signs of decomposition at higher temperatures.
-
-
Poor Reagent Purity: Impurities in starting materials, solvents, or reagents can poison the catalyst.
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Solution: Ensure all starting materials are pure. Use dry, degassed solvents to remove oxygen and water, which can interfere with the reaction.[4]
-
Problem: Significant Side Product Formation
Q6: I'm observing a large amount of homocoupled (biphenyl) product. How can I prevent this?
Homocoupling is a common side reaction, often indicating the presence of an oxidant.
Possible Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen is a common culprit that promotes the unwanted coupling of two organomercurial reagents.
-
High Temperatures: Excessive heat can sometimes lead to thermal decomposition of the organometallic reagents and promote side reactions.
-
Solution: Attempt the reaction at the lower end of the effective temperature range. Find the minimum temperature required for efficient product formation.
-
Optimizing Reaction Parameters
The following table summarizes key parameters and their typical ranges for optimization. The goal is to find a balance that maximizes yield while minimizing side products and reaction time.
| Parameter | Recommended Starting Point | Optimization Range | Key Considerations |
| Catalyst Loading | 1-2 mol% Pd(OAc)₂ | 0.5 - 5 mol% | Higher loading may increase rate but also cost and side reactions. |
| Ligand | 2-4 mol% PPh₃ | 1 - 10 mol% | Ligand choice affects catalyst stability and reactivity.[3] Screen different phosphines or NHCs. |
| Base | 2.0 eq. K₂CO₃ | 1.5 - 3.0 eq. | Base strength and solubility are critical.[2] Consider Cs₂CO₃, t-BuOK, or K₃PO₄. |
| Solvent | DMF or DMF/Water | N/A | Polar aprotic solvents are common.[2] Ensure all reagents are soluble. |
| Temperature | 100 °C | 80 - 140 °C | Increase temperature for sluggish reactions.[2] Avoid decomposition. |
| Concentration | 0.1 M | 0.05 - 0.5 M | Higher concentration can speed up the reaction but may cause solubility issues. |
Visualized Workflows and Mechanisms
Troubleshooting Flowchart for Low Yield
The following diagram provides a logical workflow for diagnosing and solving low-yield issues in your reaction.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Simplified Catalytic Cycle of the Heck Reaction
Understanding the catalytic cycle can help identify which step might be failing.
Caption: The catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
General Experimental Protocol
While protocols using organomercurials are less common today, the principles are highly similar to modern Heck reactions using aryl bromides. The following is a representative procedure adapted for current best practices.
Reaction: Coupling of an Aryl Bromide with Styrene
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk tube or round-bottom flask. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add Palladium(II) acetate (Pd(OAc)₂, 1 mol%), a suitable ligand (e.g., triphenylphosphine, 2 mol%), and the base (e.g., Potassium Carbonate, K₂CO₃, 2 mmol).
-
Add Reactants: Add the aryl bromide (1.0 mmol) and styrene (1.5 mmol) to the flask.
-
Add Solvent: Introduce the degassed solvent (e.g., 3-5 mL of DMF/water mixture) via syringe.[2]
-
Inert Atmosphere: Seal the vessel and purge with inert gas for 5-10 minutes to ensure all oxygen is removed.[4]
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.[2] Monitor the reaction progress using TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final substituted alkene.[2]
References
Removal of mercury contaminants from products synthesized with "Bromophenylmercury"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of mercury contaminants from products synthesized using bromophenylmercury and related organomercury reagents.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove mercury contaminants from synthesized products? A1: Mercury and its compounds, including organomercury species like bromophenylmercury, are highly toxic.[1][2] They can cause severe health issues, including neurological damage, organ damage, and developmental problems.[1][3] For pharmaceutical applications, regulatory agencies enforce stringent limits on heavy metal impurities to ensure patient safety. Therefore, effective removal is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity compounds.
Q2: What types of mercury species might be present as contaminants? A2: Following a synthesis involving bromophenylmercury, you may encounter several mercury species in your crude product:
-
Unreacted Bromophenylmercury: The starting organomercury reagent.
-
Inorganic Mercury Salts: Such as mercuric bromide (HgBr₂) or other salts formed during the reaction or workup.
-
Elemental Mercury (Hg⁰): Can be formed under certain reductive conditions.[4]
-
Other Organomercury Byproducts: Depending on the specific reaction conditions.
Q3: What are the primary methods for removing these mercury contaminants? A3: The most common and effective methods involve:
-
Metal Scavengers: These are materials, often functionalized resins, that have a high affinity for heavy metals and selectively bind to them. Thiol-functionalized scavengers are particularly effective for mercury.
-
Chemical Precipitation: This technique involves adding a reagent that reacts with dissolved mercury species to form an insoluble precipitate, which can then be removed by filtration.[5]
-
Chromatography: Techniques like flash column chromatography or preparative HPLC can separate the desired product from mercury-containing impurities based on differences in polarity and affinity for the stationary phase.
-
Recrystallization: This classic purification technique can be effective if the mercury impurities have significantly different solubility profiles from the target compound.
-
Adsorption: Using materials like activated carbon can effectively adsorb mercury contaminants from solutions.[6]
Q4: How can I detect and quantify the amount of residual mercury in my product? A4: Highly sensitive analytical techniques are required to ensure mercury levels are below acceptable limits. Common methods include:
-
Cold Vapor Atomic Absorption Spectroscopy (CVAAS): A very common and sensitive technique for mercury determination, with detection limits in the parts-per-trillion (ppt) range.[7][8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers excellent sensitivity and can detect multiple elements simultaneously, but can be more expensive than CVAAS.[7]
-
High-Performance Liquid Chromatography (HPLC) with Atomic Absorption (AAS) or ICP-MS Detection: This hyphenated technique allows for the separation and quantification of different mercury species (speciation).[9]
Troubleshooting Guide
Problem: My purified product still shows high mercury levels after flash chromatography.
-
Possible Cause: The mercury compound may be co-eluting with your product. Organomercury compounds can sometimes have similar polarity to the desired organic molecule.
-
Solution:
-
Optimize Chromatography: Try a different solvent system or a different stationary phase (e.g., alumina instead of silica) to improve separation.
-
Use a Scavenger Resin: Pass the "purified" product through a column packed with a thiol-functionalized scavenger resin as a final polishing step. This is highly specific for mercury and can remove trace amounts effectively.
-
Recrystallization: Attempt to recrystallize the product from a suitable solvent system. This can be very effective at removing impurities with different crystal lattice affinities.
-
Problem: The metal scavenger resin is not removing the mercury effectively.
-
Possible Cause 1: Incorrect Scavenger Type: Not all metal scavengers are effective for mercury. Thiol-based scavengers are generally the best choice due to mercury's high affinity for sulfur.
-
Possible Cause 2: Insufficient Amount of Scavenger: The binding capacity of the resin may have been exceeded.
-
Possible Cause 3: Suboptimal Conditions: Factors like solvent, temperature, and reaction time can influence the scavenger's efficiency.
-
Solution:
-
Confirm Scavenger Type: Ensure you are using a scavenger with high affinity for mercury, such as a thiol (mercaptan) or thiourea functionalized resin.
-
Increase Scavenger Amount: Use a larger excess of the scavenger resin (e.g., 5-10 equivalents relative to the theoretical maximum mercury content).
-
Optimize Conditions: Increase the stirring time (e.g., to 12-24 hours) and ensure the solvent allows for good swelling of the resin and interaction with the solute. Sometimes, adding a small amount of a co-solvent can improve performance.
-
Problem: I am observing degradation of my target compound during the purification process.
-
Possible Cause: The purification method may involve harsh conditions (e.g., extreme pH, high heat, reactive reagents) that are incompatible with your product.
-
Solution:
-
Use Milder Methods: Prioritize non-destructive techniques. Scavenger resins and chromatography under neutral conditions are generally very mild.
-
Avoid Harsh Reagents: If using precipitation, ensure the precipitating agent does not react with your compound.
-
Temperature Control: Perform purification steps at room temperature or below if your compound is thermally sensitive.
-
Data Presentation
Table 1: Comparison of Common Analytical Methods for Mercury Quantification
| Method | Typical Detection Limit | Pros | Cons |
| Cold Vapor AAS (CVAAS) | 1 - 10 ng/L (ppt) | Highly sensitive for mercury, relatively low cost, well-established methods.[7] | Primarily measures total mercury; speciation requires hyphenation. |
| ICP-MS | < 1 ng/L (ppt) | Extremely sensitive, multi-element capability, high throughput. | Higher equipment and operational cost, potential for polyatomic interferences.[7] |
| HPLC-AAS/ICP-MS | Varies with system | Allows for speciation (distinguishing between inorganic and organic mercury).[9] | More complex setup, requires method development. |
Table 2: Binding Capacity of Selected Thiol-Based Metal Scavengers for Mercury (Hg(II))
| Scavenger Functional Group | Typical Binding Capacity (mmol/g) | Notes |
| Thiol (Mercaptan) | 0.5 - 1.5 | Highly effective for soft metals like Hg, Pd, Ag. |
| Thiourea | 0.8 - 1.2 | Strong affinity for mercury and platinum group metals. |
| Ethylenediaminetriacetic Acid (EDTA) | ~1.0 | Broad-spectrum chelator, but thiols are generally more selective for mercury. |
| Data is representative and can vary by manufacturer and specific resin properties. |
Experimental Protocols
Protocol 1: General Procedure for Mercury Removal with a Thiol-Functionalized Resin
-
Dissolve Crude Product: Dissolve the crude product containing mercury contaminants in a suitable organic solvent (e.g., Dichloromethane, Toluene, THF) to make a ~0.1 M solution.
-
Add Scavenger Resin: Add 3-5 equivalents of a thiol-functionalized silica or polymer resin relative to the initial amount of bromophenylmercury used in the synthesis.
-
Stir Mixture: Stir the resulting slurry at room temperature for 4-16 hours. The optimal time should be determined empirically. For challenging cases, longer times or gentle heating may be required if the product is stable.
-
Filter the Resin: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.
-
Wash the Resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings.
-
Concentrate the Solution: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Analyze for Residual Mercury: Submit a sample of the purified product for analysis (e.g., by CVAAS or ICP-MS) to confirm the removal of mercury to the desired level.
Protocol 2: Sample Preparation for Total Mercury Analysis by CVAAS
This protocol involves strong acids and heating and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Weigh Sample: Accurately weigh approximately 10-50 mg of the purified organic compound into a digestion vessel suitable for acid digestion.
-
Acid Digestion: Add a mixture of concentrated acids (e.g., a 3:1 mixture of nitric acid and sulfuric acid). The exact procedure can vary, but a common approach is to gently heat the mixture to facilitate the oxidation of the organic matrix.[10] This step breaks down the organic compound, releasing the mercury into solution as Hg²⁺ ions.
-
Dilution: After cooling, carefully dilute the digested sample to a known volume with deionized water.
-
Analysis: The resulting aqueous solution is now ready for analysis by CVAAS. In the CVAAS instrument, a reducing agent (typically stannous chloride) is added to convert the Hg²⁺ ions to volatile elemental mercury (Hg⁰). This vapor is then purged into the detector for quantification.[11]
Visualizations
Caption: Workflow for synthesis, purification, and quality control.
Caption: Troubleshooting logic for high mercury results.
References
- 1. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]
- 2. Tackling elemental mercury removal from the wet-gas phase by enhancing the performance of redox-active copper-based adsorbents utilising an operando p ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00240B [pubs.rsc.org]
- 3. Mercury Detox: Mercury Toxicity, Testing, and Methods [healthline.com]
- 4. blog.axens.net [blog.axens.net]
- 5. How to Remove Mercury From Your Industrial Water and Wastewater - SAMCO Technologies [samcotech.com]
- 6. How To Remove Mercury From Water - Netsol Water [netsolwater.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Rapid methods to detect organic mercury and total selenium in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pacelabs.com [pacelabs.com]
Technical Support Center: Safe Disposal of Phenylmercuric Bromide ("Mercury, bromophenyl-") Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of waste containing phenylmercuric bromide. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is phenylmercuric bromide and why does it require special disposal?
Phenylmercuric bromide (also known as bromophenylmercury) is an organomercury compound. Like other organic mercury compounds, it is highly toxic and poses a significant risk to human health and the environment.[1][2] Organomercury compounds can be absorbed through the skin and are potent neurotoxins.[1] Improper disposal can lead to environmental contamination, where mercury can accumulate in the food chain.[2] Therefore, it is classified as a hazardous waste and is subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA) and international agreements like the Minamata Convention on Mercury.[3][4]
Q2: How do I determine if my phenylmercuric bromide waste is considered hazardous?
Any waste containing phenylmercuric bromide should be managed as a hazardous waste. According to the EPA, a waste is considered hazardous for mercury if a representative sample fails the Toxicity Characteristic Leaching Procedure (TCLP). The regulatory limit for mercury in the TCLP extract is 0.2 mg/L (or 200 parts per billion).[5] Given the nature of phenylmercuric bromide, it is prudent to assume any waste from experiments involving this compound will exceed this limit and should be designated with the hazardous waste code "D009" for mercury toxicity.[5]
Q3: What are the immediate steps I should take to store phenylmercuric bromide waste in the lab before disposal?
Proper interim storage is crucial to prevent accidental exposure or spills. Follow these steps:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Glass containers are suitable, but should be placed within a secondary plastic container to prevent breakage.[6]
-
Labeling: Clearly label the container with "Hazardous Waste," "Phenylmercuric Bromide," and the associated hazard symbols (e.g., toxic).
-
Segregation: Do not mix phenylmercuric bromide waste with other waste streams, especially other solvents.[6][7]
-
Storage Location: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials and heat sources.[6] Storage in a designated satellite accumulation area within the lab is standard practice.
Troubleshooting Guides
Scenario 1: I have a small spill of a solution containing phenylmercuric bromide in the fume hood.
-
Do not panic. Ensure the fume hood is operational to contain any vapors.
-
Restrict Access: Alert others in the lab and prevent access to the affected area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for phenylmercuric bromide for specific guidance.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for minor splashes, but for direct handling or larger spills, consider double-gloving or using more robust gloves like Silver Shield/4H).[6][8]
-
Containment and Cleanup:
-
Use a mercury spill kit if available. These kits contain absorbent powders that can amalgamate the mercury, making it easier and safer to collect.[5]
-
If a commercial kit is not available, use an absorbent material (like vermiculite or sand) to cover the spill.
-
Carefully collect the absorbed material using a plastic scoop or spatula. Never use a broom or a standard vacuum cleaner , as this can disperse the mercury.[9][10][11]
-
-
Waste Collection: Place all contaminated materials (absorbent, gloves, scoop, etc.) into a sealed, labeled hazardous waste container.
-
Decontamination: Wipe the area with a suitable cleaning agent as recommended by your institution's safety office.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Scenario 2: The hazardous waste disposal company will not accept my phenylmercuric bromide waste because it is in a liquid form.
Some waste handlers require that hazardous waste be stabilized or solidified before they will accept it for transport and disposal.
-
Problem: Liquid waste poses a higher risk of spills during transport. The primary disposal method for high-concentration mercury waste is retorting (thermal recovery), and some facilities may have specific requirements for the form of the waste they can process.
-
Solution:
-
Contact your EHS office: They will have established procedures and relationships with waste vendors and can provide guidance on the specific requirements.
-
In-lab stabilization (with EHS approval): For aqueous solutions, chemical precipitation may be an option to convert the soluble organomercury into an insoluble salt. This should only be done by trained personnel following a validated protocol (see Experimental Protocols section).
-
Use an approved absorbent: Your EHS office may provide or recommend an absorbent material to solidify the liquid waste.
-
Scenario 3: I am unsure of the concentration of phenylmercuric bromide in my waste stream.
-
Problem: The concentration of mercury can affect the disposal route and cost. Waste is categorized as either "low mercury" (< 260 mg/kg total mercury) or "high mercury" (≥ 260 mg/kg total mercury), which determines the required treatment method.[12][13]
-
Solution:
-
Assume it's high concentration: As a precaution, always treat unknown concentrations of organomercury waste as high-mercury waste.
-
Waste Profiling: If you will be generating this waste stream regularly, work with your EHS office to have a sample analyzed. This will provide an accurate concentration and ensure proper disposal classification.
-
Maintain good records: Keep detailed experimental records to estimate the concentration of phenylmercuric bromide in your waste.
-
Quantitative Data Summary
The following tables summarize the key regulatory and treatment thresholds for mercury-containing hazardous waste.
Table 1: EPA Hazardous Waste Classification for Mercury
| Parameter | Regulatory Threshold | Waste Code | Description |
| TCLP Leachate | ≥ 0.2 mg/L | D009 | Waste exhibits the toxicity characteristic for mercury.[5] |
Table 2: Treatment Standards for Mercury Waste Subcategories
| Waste Subcategory | Total Mercury Concentration | Required Treatment Technology | Treatment Standard |
| High Mercury | ≥ 260 mg/kg | RMERC (Retorting or Roasting) | Recovery of mercury.[12] |
| Low Mercury | < 260 mg/kg | Stabilization/Solidification | TCLP leachate < 0.025 mg/L.[12] |
Experimental Protocols
Protocol: Laboratory-Scale Precipitation of Phenylmercuric Bromide Waste
Objective: To convert aqueous phenylmercuric bromide waste into a more stable, insoluble mercury compound for disposal. This protocol is adapted from methods for precipitating inorganic mercury and should be performed with approval from your institution's EHS office.
Materials:
-
Aqueous phenylmercuric bromide waste
-
Sodium sulfide (Na₂S) solution (e.g., 1 M)
-
pH meter and pH adjustment solutions (e.g., dilute NaOH or H₂SO₄)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Appropriate hazardous waste collection containers
-
Full PPE (lab coat, safety goggles, face shield, appropriate gloves)
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Characterize Waste: Determine the approximate volume and, if possible, the concentration of the phenylmercuric bromide waste.
-
pH Adjustment: Adjust the pH of the waste solution to between 8 and 10 using a dilute sodium hydroxide solution. This helps to optimize the precipitation of mercury sulfide.
-
Precipitation: Slowly add the sodium sulfide solution to the waste while stirring continuously. A dark precipitate of mercury sulfide (HgS) should form. Add the sodium sulfide solution until no more precipitate is observed.
-
Digestion: Continue stirring the mixture for at least one hour to allow the precipitate to fully form and agglomerate.
-
Filtration: Separate the solid precipitate from the liquid using a filtration apparatus.
-
Waste Management:
-
Solid Waste: The collected precipitate (filter cake) is hazardous waste. Scrape the filter cake into a designated, labeled hazardous waste container for solids.
-
Liquid Waste (Filtrate): The filtrate must be tested for residual mercury to ensure it meets the criteria for sewer disposal in your jurisdiction (this is often a very low limit). Do not assume the filtrate is mercury-free. [14] Collect the filtrate as hazardous liquid waste until it has been tested and approved for disposal by your EHS office.
-
-
Decontamination: Decontaminate all glassware and equipment used in the procedure.
Visualizations
Below are diagrams illustrating key workflows for managing phenylmercuric bromide waste.
Caption: Waste characterization workflow for phenylmercuric bromide.
Caption: General disposal workflow for organomercury waste.
Caption: Logical steps for responding to a laboratory spill.
References
- 1. bwaste.com [bwaste.com]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. Organomercury chemistry - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. offices.depaul.edu [offices.depaul.edu]
- 6. Organomercury [chemeurope.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Cleaning Up a Small Mercury Spill [health.ny.gov]
- 11. How to Clean Up a Mercury Spill - OSHA | AbsorbentsOnline [absorbentsonline.com]
- 12. Dealing with Mercury Spills in the Lab | Lab Manager [labmanager.com]
- 13. tandfonline.com [tandfonline.com]
- 14. stainsfile.com [stainsfile.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Bromophenylmercury Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of organomercury compounds such as bromophenylmercury is critical for safety and efficacy assessments. This guide provides a comprehensive comparison of validated analytical methods for the quantification of bromophenylmercury, with a focus on providing supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of bromophenylmercury depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The most common and effective techniques are hyphenated chromatographic methods that couple the separation power of chromatography with the sensitive detection of mass spectrometry or atomic spectroscopy. The two leading methods are High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-ICP-MS | GC-MS | Cold Vapour Atomic Absorption/Fluorescence Spectrometry (CVAAS/CVAFS) |
| Principle | Chromatographic separation of the analyte followed by ionization and mass-to-charge ratio detection of mercury. | Chromatographic separation of volatile derivatives of the analyte followed by ionization and mass-to-charge ratio detection. | Reduction of mercury to its elemental form, followed by vaporization and detection by atomic absorption or fluorescence. |
| Sample Preparation | Typically involves extraction and dilution. Derivatization is generally not required.[1][2] | Requires extraction and a mandatory derivatization step to make the analyte volatile.[3][4] | Requires digestion and reduction of mercury to its elemental form. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range.[5] | Can achieve very low detection limits, often in the pg to sub-pg range.[6] | Typically in the ng/mL range. |
| Linearity | Excellent, with a wide dynamic range.[2] | Good linearity over a narrower range compared to HPLC-ICP-MS. | Good linearity within its operational range. |
| Accuracy (% Recovery) | High accuracy, with recoveries typically between 90-110%.[2] | Good accuracy, but can be influenced by the efficiency of the derivatization step. | Good accuracy, dependent on the completeness of the digestion and reduction steps. |
| Precision (%RSD) | High precision, with RSD values typically below 5%.[2] | Good precision, with RSD values generally below 15%.[6] | Good precision, with RSDs typically below 10%. |
| Throughput | Relatively high, with short analysis times per sample.[1] | Lower throughput due to longer run times and sample preparation.[4] | Moderate throughput. |
| Advantages | - No derivatization required, simplifying sample preparation.[1] - High selectivity and sensitivity.[7] - Robust and suitable for various sample matrices. | - Excellent sensitivity and selectivity.[6] - Well-established technique with extensive libraries for compound identification. | - Relatively lower instrumentation cost. - High sensitivity for total mercury. |
| Disadvantages | - Higher instrumentation cost. - Potential for matrix effects. | - Derivatization step can be time-consuming and a source of error.[4] - Not suitable for thermally labile compounds. | - Primarily for total mercury; speciation requires hyphenation with chromatography. - Susceptible to interferences. |
Experimental Protocols
HPLC-ICP-MS Method
This method is highly suitable for the direct analysis of bromophenylmercury in pharmaceutical and biological matrices.
a) Sample Preparation:
-
Extraction: Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of L-cysteine and HCl buffer).[2]
-
Vortex the mixture for 1 minute and then place it in a sonicator bath for 30 minutes.
-
Centrifuge the sample at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
b) Instrumentation and Conditions:
-
HPLC System: Agilent 1260 HPLC or equivalent.[1]
-
Column: Zorbax C18, 4.6 x 50 mm, 1.8 µm particles.[1]
-
Mobile Phase: A gradient of methanol and water containing L-cysteine and ammonium acetate.[7]
-
Flow Rate: 0.5 mL/min.
-
ICP-MS System: Agilent 7700/7800 ICP-MS or equivalent.[1]
-
RF Power: 1550 W.
-
Carrier Gas Flow: 1.0 L/min.
-
Makeup Gas Flow: 0.2 L/min.
-
Monitored Isotope: ²⁰²Hg.
GC-MS Method
This method offers high sensitivity but requires a derivatization step.
a) Sample Preparation:
-
Extraction: Perform the same extraction procedure as for HPLC-ICP-MS.
-
Derivatization:
-
Take 1 mL of the filtered extract.
-
Add 1 mL of a derivatizing agent solution (e.g., sodium tetraethylborate in tetrahydrofuran).[6]
-
Vortex the mixture for 2 minutes.
-
Allow the phases to separate.
-
Transfer the organic upper layer containing the derivatized analyte to a GC vial.
-
b) Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Monitored Ions: Select characteristic ions for bromophenylmercury after derivatization.
Experimental Workflow Diagrams
Caption: General experimental workflow for the quantification of bromophenylmercury.
Caption: Key parameters for analytical method validation.
References
- 1. agilent.com [agilent.com]
- 2. apps.nelac-institute.org [apps.nelac-institute.org]
- 3. oaepublish.com [oaepublish.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of "Phenylmercuric bromide" synthesis pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways for phenylmercuric bromide, a significant organomercurial compound. The objective is to offer a comprehensive overview of the Grignard reaction route and the direct mercuration of benzene, enabling researchers to select the most suitable method based on experimental parameters and desired outcomes. This document presents detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.
At a Glance: Comparison of Synthesis Pathways
| Parameter | Grignard Reaction | Direct Mercuration & Halide Exchange |
| Starting Materials | Bromobenzene, Magnesium, Mercuric Bromide | Benzene, Mercuric Acetate, a Bromide Salt |
| Key Intermediates | Phenylmagnesium Bromide | Phenylmercuric Acetate |
| Reported Yield | High (specific data not available in open literature) | ~70-80% for Phenylmercuric Acetate |
| Reaction Conditions | Anhydrous conditions, ether solvent | Elevated temperatures, often with a catalyst |
| Key Advantages | Potentially higher purity in a single step | Avoids the preparation of a sensitive Grignard reagent |
| Key Disadvantages | Requires strict anhydrous conditions | Two-step process, potential for side reactions |
Pathway 1: Grignard Reaction
The Grignard reaction provides a direct route to phenylmercuric bromide through the formation of a highly reactive organometallic intermediate, phenylmagnesium bromide. This reagent is then reacted with mercuric bromide to yield the final product.
Experimental Protocol
Step 1: Preparation of Phenylmagnesium Bromide [1][2][3][4]
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be rigorously dried to exclude moisture, which would quench the Grignard reagent. A drying tube containing calcium chloride is placed atop the condenser.
-
Initiation: Magnesium turnings are placed in the flask. A small amount of a solution of bromobenzene in anhydrous diethyl ether is added from the dropping funnel to initiate the reaction. Gentle warming or the addition of a crystal of iodine can be used to start the exothermic reaction.[5]
-
Addition: Once the reaction begins, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of phenylmagnesium bromide is a cloudy, grayish-brown mixture.
Step 2: Synthesis of Phenylmercuric Bromide
-
Reaction: The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of mercuric bromide in anhydrous diethyl ether is added slowly from the dropping funnel with vigorous stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred for a period at room temperature. The complex is then hydrolyzed by carefully adding dilute acid.
-
Isolation and Purification: The ether layer is separated, washed, and dried. The solvent is then removed under reduced pressure to yield crude phenylmercuric bromide. The product can be further purified by recrystallization from a suitable solvent.
Visualizing the Grignard Pathway
Caption: Workflow for the Grignard synthesis of phenylmercuric bromide.
Pathway 2: Direct Mercuration of Benzene followed by Halide Exchange
This two-step approach involves the electrophilic substitution of benzene with a mercury salt to form an organomercury salt, which is then converted to the desired bromide derivative.
Experimental Protocol
Step 1: Synthesis of Phenylmercuric Acetate [6][7]
-
Reaction Setup: A flask is charged with benzene, mercuric acetate, and often a catalyst such as boron trifluoride in glacial acetic acid. The flask is fitted with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored to determine completion.
-
Isolation: After cooling, the reaction mixture is poured into water to precipitate the phenylmercuric acetate. The solid is collected by filtration, washed, and dried. Yields in the range of 70-80% have been reported for this step.[6]
Step 2: Conversion to Phenylmercuric Bromide
-
Halide Exchange: Phenylmercuric acetate is dissolved in a suitable solvent, such as ethanol. An aqueous solution of a bromide salt (e.g., sodium bromide or potassium bromide) is then added.
-
Precipitation: Phenylmercuric bromide, being less soluble, precipitates out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water to remove any remaining salts, and then dried. The product can be further purified by recrystallization.
Visualizing the Direct Mercuration Pathway
Caption: Workflow for the synthesis of phenylmercuric bromide via direct mercuration and subsequent halide exchange.
Concluding Remarks
The choice between the Grignard and direct mercuration pathways for the synthesis of phenylmercuric bromide will depend on the specific requirements of the researcher and the available laboratory infrastructure. The Grignard route offers a more direct synthesis, which may lead to a purer product in a single reactive step, but demands stringent anhydrous conditions. The direct mercuration pathway is a two-step process that may be more tolerant to ambient moisture in its initial stage but requires a subsequent conversion step. The reported high yield of the intermediate phenylmercuric acetate makes this a viable alternative. Ultimately, factors such as reagent availability, equipment, and the desired scale of the synthesis will influence the preferred method.
References
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. studylib.net [studylib.net]
- 3. prepchem.com [prepchem.com]
- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]
- 7. Some Heteroaromatic Organomercurials, Their Syntheses and Reactions: A Review of Our Research (1980-2000) - PMC [pmc.ncbi.nlm.nih.gov]
The End of an Era? A Comparative Analysis of Phenylmercuric Catalysts and Their Modern Alternatives in Polymer Synthesis
For decades, organomercury compounds, particularly phenylmercuric salts like phenylmercuric bromide, have been the catalysts of choice in the production of high-performance polyurethane elastomers. Renowned for their unique and highly desirable "snap cure" reaction profile—a long initial induction period followed by a rapid curing phase—these catalysts have been instrumental in manufacturing processes requiring precision and a workable pot life. However, mounting concerns over mercury's toxicity and environmental impact have necessitated a shift towards safer, non-mercury alternatives. This guide provides a comprehensive comparison of the efficacy of "Mercury, bromophenyl-" and its related compounds against the leading non-mercury catalysts, supported by available experimental data and detailed methodologies.
This analysis is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry who are seeking to replace mercury-based catalysts without compromising performance.
Performance Under the Microscope: A Data-Driven Comparison
The primary advantage of phenylmercuric catalysts lies in their distinctive reaction kinetics. The initial delay allows for thorough mixing and casting of the polyurethane system, while the subsequent rapid polymerization ensures a quick development of the material's final properties.[1][2] The challenge for any alternative is to replicate this specific cure profile. While direct quantitative comparisons for phenylmercuric bromide are not extensively available in public literature, data for closely related phenylmercuric compounds and leading non-mercury alternatives, such as bismuth and zinc carboxylates, offer valuable insights.
Organometallic compounds based on bismuth and zinc, as well as their synergistic combinations, have emerged as the most promising replacements.[3] Some commercially available non-mercury catalysts are specifically formulated to mimic the desirable "mercury-like" curing profile.[4]
Below is a summary of typical performance characteristics based on available data for different catalyst types.
| Catalyst Type | Typical Gel Time | Cure Profile | Relative Catalytic Activity | Final Product Performance (Tensile Strength) |
| Phenylmercuric Compounds | Long and predictable | "Snap cure" (long induction, rapid cure) | High | Excellent |
| Bismuth Carboxylates | Fast | Rapid onset, linear cure | High, but can be moisture-sensitive | Good to Excellent |
| Zinc Carboxylates | Moderate to slow | Delayed gelation compared to Bismuth | Moderate | Good |
| Bismuth/Zinc Blends | Tunable (can mimic mercury profile) | Can be tailored for delayed onset | Synergistic, often high | Excellent |
| Organotin Compounds (e.g., DBTDL) | Fast | Linear and rapid | Very High | Excellent |
| Tertiary Amines | Fast | Promotes blowing (foaming) reaction | High (for NCO-water reaction) | Variable |
Note: This table represents a qualitative summary based on various sources. Actual performance is highly dependent on the specific formulation, including the type of polyol and isocyanate used.
Behind the Reaction: Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a polyurethane elastomer. This protocol can be adapted to compare the efficacy of different catalysts by substituting the catalyst type and adjusting the concentration as required.
Objective:
To synthesize a polyurethane elastomer and compare the catalytic efficacy of phenylmercuric bromide versus a non-mercury alternative (e.g., bismuth neodecanoate).
Materials:
-
Polyol (e.g., Polypropylene glycol, hydroxyl equivalent weight 1000 g/mol )
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain Extender (e.g., 1,4-Butanediol)
-
Catalyst: Phenylmercuric Bromide or a non-mercury alternative
-
Anhydrous solvent (e.g., Toluene or N,N-Dimethylformamide)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser with a drying tube
-
Viscometer
-
Shore durometer for hardness testing
-
Tensile testing machine
Procedure:
1. Prepolymer Synthesis (Two-Step Method):
-
The three-neck flask is assembled with the mechanical stirrer, dropping funnel, and condenser connected to a nitrogen line. The entire apparatus is flame-dried or oven-dried to ensure anhydrous conditions.
-
A predetermined amount of polyol is charged into the flask and heated to 60-80°C under a gentle nitrogen purge to remove any dissolved moisture.
-
The diisocyanate is then slowly added to the polyol from the dropping funnel over a period of 30-60 minutes with constant stirring. The temperature is maintained at 80-90°C.
-
After the addition is complete, the reaction is allowed to proceed for 1-2 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating for the %NCO content.
2. Curing Step:
-
The prepolymer is cooled to 60-70°C.
-
The catalyst (e.g., a solution of phenylmercuric bromide in the reaction solvent) is added to the prepolymer and mixed thoroughly.
-
The chain extender (e.g., 1,4-Butanediol) is then added, and the mixture is stirred vigorously for a short period (e.g., 30-60 seconds).
-
The viscosity of the mixture is monitored over time to determine the gel time (the point at which the liquid transitions to a gel).
-
The mixture is then poured into a preheated mold and cured at a specified temperature (e.g., 100-120°C) for several hours.
-
After curing, the elastomer is allowed to post-cure at room temperature for several days to allow for the completion of all reactions.
3. Characterization:
-
The Shore hardness of the cured elastomer is measured.
-
Tensile strength, elongation at break, and modulus are determined using a tensile testing machine according to standard methods (e.g., ASTM D412).
Unraveling the Mechanism: Catalytic Pathways
The catalytic activity of metal-based compounds in urethane formation is generally understood to proceed through one of two primary mechanisms: the Lewis acid mechanism or the insertion mechanism.
Lewis Acid Mechanism
In this pathway, the metal catalyst, acting as a Lewis acid, coordinates with the electronegative atoms of the isocyanate group (oxygen or nitrogen). This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. Organotin catalysts are commonly believed to operate via this mechanism.
Insertion Mechanism
The insertion mechanism proposes that the metal catalyst first reacts with the polyol to form a metal alkoxide. This alkoxide then reacts with the isocyanate, "inserting" the isocyanate molecule between the metal and the alkoxy group. The resulting metal carbamate then reacts with another polyol molecule to form the urethane linkage and regenerate the metal alkoxide. Bismuth and zinc catalysts are often suggested to follow this pathway.
Conclusion
While phenylmercuric bromide and related mercury compounds have historically set the benchmark for catalysts in certain polyurethane applications, the development of effective non-mercury alternatives, particularly those based on bismuth and zinc, has provided viable and safer options. These newer catalysts can offer comparable, and in some cases, tunable reaction profiles that mimic the desirable "snap cure" of their mercury-based predecessors. The choice of catalyst will ultimately depend on the specific requirements of the application, including desired pot life, cure speed, and the final physical properties of the elastomer. With ongoing research and development, the performance gap between mercury and non-mercury catalysts continues to narrow, paving the way for a future of high-performance polymers synthesized through more environmentally benign processes.
References
Benchmark studies on the performance of "Phenylmercury bromide" in specific reactions
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the historical use of phenylmercury bromide in the synthesis of thiocarboxylate derivatives against modern, safer alternatives. This document outlines the performance of these methods, supported by experimental data, to inform contemporary synthetic strategy.
The derivatization of thiocarboxylic acids is a fundamental transformation in organic synthesis, yielding valuable intermediates for various applications. Historically, organometallic reagents such as phenylmercury bromide were employed for this purpose. However, due to the inherent toxicity and environmental concerns associated with mercury compounds, modern synthetic chemistry has largely shifted towards safer and more efficient alternatives. This guide provides a direct comparison between the use of phenylmercury bromide and a contemporary carbodiimide-mediated coupling method for the synthesis of thioester derivatives.
Performance Comparison: Phenylmercury Bromide vs. EDC Coupling
The following table summarizes the key performance indicators for the synthesis of a representative thioester, S-phenyl thiobenzoate, using both the historical phenylmercury bromide method and a modern approach utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
| Performance Metric | Phenylmercury Bromide Method | Modern EDC Coupling Method |
| Product | S-phenylmercury thiobenzoate | S-phenyl thiobenzoate |
| Reaction Type | Salt metathesis | Carbodiimide-mediated coupling |
| Starting Materials | Potassium thiobenzoate, Phenylmercury bromide | Benzoic acid, Thiophenol |
| Reagents | - | EDC, DMAP (catalyst) |
| Solvent | Ethanol | Dichloromethane (DCM) |
| Reaction Time | Not specified | 2 hours |
| Temperature | Not specified | Room Temperature |
| Yield | High (assumed) | Up to 95% |
| Safety & Environmental Impact | High toxicity, environmental hazard | Low toxicity, safer byproducts |
Experimental Protocols
Historical Method: Synthesis of S-Phenylmercury Thiobenzoate
Reaction: The synthesis of S-phenylmercury thiobenzoate historically involves the reaction of a thiocarboxylate salt, such as potassium thiobenzoate, with phenylmercury bromide. This is a salt metathesis reaction where the potassium ion is exchanged for a phenylmercury(II) cation.
General Procedure (based on historical literature):
-
A solution of potassium thiobenzoate in a suitable solvent, such as ethanol, is prepared.
-
To this solution, a stoichiometric amount of phenylmercury bromide, dissolved in the same solvent, is added.
-
The reaction mixture is stirred at ambient or slightly elevated temperature.
-
The product, S-phenylmercury thiobenzoate, precipitates from the solution and is collected by filtration.
-
The precipitate is washed with the solvent to remove any unreacted starting materials and byproducts.
Note: Specific reaction conditions such as temperature and reaction time are not well-documented in easily accessible modern literature, reflecting the method's obsolescence.
Modern Alternative: EDC Coupling for the Synthesis of S-Phenyl Thiobenzoate
Reaction: A modern, safe, and efficient method for the synthesis of thioesters involves the direct coupling of a carboxylic acid and a thiol using a carbodiimide coupling agent like EDC. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to enhance the reaction rate.
Detailed Experimental Protocol:
-
To a solution of benzoic acid (1.0 mmol) and thiophenol (1.2 mmol) in dichloromethane (DCM, 10 mL), is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with 1 M HCl, a saturated solution of NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired S-phenyl thiobenzoate. This method typically yields the product in the range of 70-95%.[1]
Visualization of Synthetic Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both the historical and modern synthetic methods.
Caption: Historical workflow for S-phenylmercury thiobenzoate synthesis.
Caption: Modern workflow for S-phenyl thiobenzoate synthesis via EDC coupling.
References
A Comparative Analysis of the Stability of Phenylmercury Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of organometallic compounds is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceutical products and chemical reagents. This guide provides a comparative analysis of the stability of three common phenylmercury salts: phenylmercury acetate, phenylmercury chloride, and phenylmercury nitrate. While direct quantitative comparisons under identical experimental conditions are sparse in publicly available literature, this guide synthesizes existing data to highlight key stability considerations.
The stability of phenylmercury compounds is a critical factor in their application as preservatives and catalysts. Their decomposition can lead to a loss of efficacy and the formation of potentially more toxic inorganic mercury species. The primary factors influencing their stability include the nature of the counter-anion, exposure to light, temperature, and the composition of the formulation.
Comparative Stability Overview
The overall stability of phenylmercury salts is a function of both the covalent phenyl-mercury (C-Hg) bond and the ionic interaction between the phenylmercury cation ([C₆H₅Hg]⁺) and the associated anion. While all are considered relatively stable under normal, dry, and dark conditions, their stability profiles diverge significantly in aqueous solutions and upon exposure to environmental stressors.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Stability Characteristics |
| Phenylmercury Acetate | C₈H₈HgO₂ | 336.75 | 149-152 | Light-sensitive; undergoes photolytic degradation.[1] Considered stable under normal conditions in the solid state.[2] |
| Phenylmercury Chloride | C₆H₅ClHg | 313.15 | 251-252 | Generally stable under normal conditions.[3] Aryl mercurials are noted to be less stable than alkyl mercurials and can degrade to inorganic mercury.[4] The presence of chloride ions can accelerate the degradation of other phenylmercury salts in solution.[3] |
| Phenylmercury Nitrate | C₆H₅HgNO₃ | 339.70 | ~188 (decomposes) | Stable under normal temperatures and pressures in the solid state.[5] Aqueous solutions are unstable, particularly when exposed to light, and can form a black residue of metallic mercury upon prolonged storage.[6] |
Factors Influencing Stability
Several external factors can significantly impact the stability of phenylmercury compounds, leading to their degradation.
Photostability
Phenylmercury compounds, in general, are susceptible to photodegradation. Phenylmercury acetate, in particular, has been noted for its light sensitivity.[1] Exposure to ultraviolet (UV) radiation can induce the homolytic cleavage of the C-Hg bond, leading to the formation of phenyl radicals and elemental mercury. This process is a significant degradation pathway and necessitates the storage of these compounds and their formulations in light-resistant containers.
Thermal Stability
Hydrolytic Stability and Influence of Formulation
In aqueous solutions, the stability of phenylmercury salts can be compromised. Phenylmercury nitrate solutions are known to be unstable, especially with prolonged storage or light exposure.[6] An important finding is that the presence of chloride ions can accelerate the degradation of phenylmercury salts in aqueous solutions.[3] This suggests that formulations containing phenylmercury acetate or nitrate may exhibit reduced stability in the presence of chloride-containing excipients. Furthermore, aqueous solutions of phenylmercury salts have been found to be significantly less stable in low-density polyethylene bottles compared to glass bottles, with degradation being associated with sorption to the plastic.[3]
Decomposition Pathway
The primary decomposition pathway for phenylmercury compounds under photolytic or thermal stress involves the cleavage of the carbon-mercury bond. This homolytic cleavage results in the formation of a phenyl radical and a mercury-containing radical, which can subsequently undergo further reactions to form benzene, diphenyl, and inorganic mercury(II) salts or elemental mercury.
Caption: General decomposition pathway of phenylmercury compounds.
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of different phenylmercury compounds, a standardized experimental protocol is crucial. The following outlines a general methodology based on a dithizone colorimetric method, which has been shown to yield reproducible results for determining the stability of phenylmercury salts.[3]
Objective
To determine the degradation kinetics of phenylmercury acetate, chloride, and nitrate in aqueous solution under specified stress conditions (e.g., elevated temperature and/or controlled UV irradiation).
Materials
-
Phenylmercury acetate, phenylmercury chloride, phenylmercury nitrate
-
Dithizone solution (in a suitable organic solvent like chloroform or carbon tetrachloride)
-
Buffer solutions (to maintain constant pH)
-
High-purity water
-
Glass and low-density polyethylene containers
-
Temperature-controlled incubator or water bath
-
Calibrated UV light source (for photostability studies)
-
UV-Vis spectrophotometer
Experimental Workflow
Caption: Experimental workflow for comparative stability analysis.
Detailed Procedure
-
Solution Preparation: Prepare stock solutions of each phenylmercury compound in high-purity water. From these, prepare experimental solutions at a defined concentration in the chosen buffer. Aliquot these solutions into both glass and low-density polyethylene containers.
-
Stress Conditions: Place the containers in the respective stress environments (incubator for thermal stress, UV chamber for photostability). Ensure parallel control samples are kept in the dark at ambient temperature.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each container.
-
Extraction and Analysis: To each aliquot, add a known volume of dithizone solution and shake vigorously to extract the phenylmercury into the organic phase. The phenylmercury-dithizone complex has a characteristic color that can be quantified by measuring its absorbance at the wavelength of maximum absorption.
-
Data Analysis: Create a calibration curve using known concentrations of each phenylmercury salt. Use this curve to determine the concentration of the phenylmercury compound remaining at each time point. Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the first-order rate constant (-k), and the half-life (t₁/₂) can be calculated as 0.693/k.
Conclusion
The stability of phenylmercury compounds is a multifaceted issue with significant implications for their use in research and product development. While all are generally stable in their solid forms when protected from light, their stability in solution is more precarious and is influenced by the specific salt, the presence of other ions like chloride, the packaging material, and exposure to light and heat.
Phenylmercury chloride appears to be the most thermally stable in the solid state. In aqueous solutions, all phenylmercury salts are susceptible to degradation, a process that is accelerated by light and potentially by certain formulation components and packaging. For critical applications, it is imperative to conduct specific stability studies under conditions that mimic the intended use and storage of the product. The provided experimental protocol offers a robust framework for such investigations, enabling researchers to make informed decisions on the selection and handling of these important organomercury compounds. Further research providing direct, quantitative comparisons of the stability of these salts under standardized conditions would be of great value to the scientific community.
References
- 1. aqa.org.ar [aqa.org.ar]
- 2. The comparative renotoxicology of phenylmercury and mercuric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [On the stability of phenylmercury salts. Part 50: Contributions to problems concerning the use of plastic receptacles for liquid pharmaceuticals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct genotoxicity of phenylmercury acetate in human lymphocytes as compared with other mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.monash.edu [research.monash.edu]
The Selectivity of Bromophenylmercury in Organic Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagents in organic synthesis is paramount to achieving desired outcomes with high precision and efficiency. This guide provides a comparative evaluation of bromophenylmercury's selectivity in key organic reactions, juxtaposed with more contemporary and widely used alternatives. While organomercury compounds, including bromophenylmercury, played a significant role in the early development of palladium-catalyzed cross-coupling reactions, their use has largely been superseded due to their high toxicity and the development of more selective and environmentally benign reagents.[1] This guide will delve into the historical context of bromophenylmercury and provide a data-driven comparison with modern alternatives in terms of chemoselectivity, regioselectivity, and stereoselectivity.
Historical Context and Modern Alternatives
Bromophenylmercury (phenylmercuric bromide) was among the early organometallic reagents used in palladium-catalyzed reactions, such as the Heck reaction.[2] These initial studies laid the groundwork for the development of modern cross-coupling chemistry. However, the landscape of organic synthesis has evolved, with organoboron compounds (for Suzuki-Miyaura coupling), organotins (for Stille coupling), and organozincs (for Negishi coupling) becoming the reagents of choice due to their lower toxicity, higher functional group tolerance, and often superior selectivity. This guide will focus on comparing bromophenylmercury primarily with aryl halides and arylboronic acids, which are the common substrates in the widely utilized Heck and Suzuki-Miyaura reactions, respectively.
Chemoselectivity Comparison
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of cross-coupling reactions, an ideal reagent would react selectively at the desired site without affecting other sensitive functional groups present in the molecule.
Table 1: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reagent/Substrate | Coupling Partner | Functional Groups Tolerated | Comments |
| Bromophenylmercury | Alkenes (Heck-type) | Limited data available; generally less tolerant than modern reagents. | The strong carbon-mercury bond can require harsh reaction conditions, potentially affecting sensitive functional groups. |
| Aryl Bromides | Alkenes (Heck) | Esters, ketones, amides, nitriles, ethers, etc.[3] | Highly versatile and widely used. The reactivity can be tuned by the choice of palladium catalyst and ligands. |
| Arylboronic Acids | Aryl/Vinyl Halides (Suzuki) | A broad range of functional groups including aldehydes, ketones, esters, amides, and alcohols.[4] | Generally considered one of the most chemoselective cross-coupling reactions. The reaction is tolerant of protic functional groups.[5] |
The limited contemporary research on bromophenylmercury makes a direct quantitative comparison of chemoselectivity challenging. However, the well-documented broad functional group tolerance of Suzuki-Miyaura reactions using arylboronic acids suggests their superiority in complex molecule synthesis.[4][5]
Regioselectivity Comparison
Regioselectivity is the preference for bond formation at one position over another. In reactions like the Heck coupling, where an aryl group is added across a double bond, the regioselectivity (i.e., the formation of the α- or β-addition product) is a critical consideration.
Table 2: Regioselectivity in the Heck Reaction
| Arylating Agent | Alkene | Major Regioisomer | Factors Influencing Selectivity |
| Bromophenylmercury | Styrene | β-substituted (linear) | Early examples showed a preference for the less sterically hindered position.[2] |
| Aryl Bromides | Styrene | β-substituted (linear) | Predominantly governed by sterics; the aryl group adds to the less substituted carbon of the alkene. Electronic effects of substituents on the alkene can also play a role.[6][7] |
| Aryl Bromides | Electron-rich alkenes | Mixture of α and β isomers | The regioselectivity is less pronounced and can often be controlled by the choice of ligands and reaction conditions.[3] |
The regioselectivity of the Heck reaction is generally high for the formation of the linear, β-substituted product when using terminal alkenes like styrene, regardless of whether the aryl source is bromophenylmercury or an aryl bromide.[2][6] However, modern Heck reaction protocols offer a greater degree of control over regioselectivity with a wider range of substrates through careful selection of catalysts, ligands, and additives.[3]
Stereoselectivity Comparison
Stereoselectivity concerns the preferential formation of one stereoisomer over another. In the Heck reaction, the addition of the aryl-palladium species to the alkene is typically a syn-addition, followed by a syn-elimination of a palladium hydride, leading to the overall trans-disubstituted alkene as the major product.
Table 3: Stereoselectivity in the Heck Reaction
| Arylating Agent | Alkene | Predominant Stereochemistry | Comments |
| Bromophenylmercury | Monosubstituted Alkenes | trans | Early studies indicated the formation of the trans isomer. |
| Aryl Bromides | Monosubstituted Alkenes | trans[8] | The syn-addition and syn-elimination mechanism strongly favors the formation of the trans product.[8] |
The stereoselectivity of the Heck reaction is a well-established feature, consistently yielding the trans-alkene as the major product.[8] This holds true for both historical examples using organomercurials and modern protocols with aryl halides.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for the Heck and Suzuki-Miyaura reactions.
Protocol 1: General Procedure for the Heck Reaction with an Aryl Bromide
-
To a reaction vessel, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Add a base, such as triethylamine (Et₃N, 1.5 mmol), and a solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (5 mL).
-
The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling with an Arylboronic Acid
-
In a reaction flask, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 110 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by flash chromatography or recrystallization to afford the desired biaryl product.[9][10]
Visualizing Reaction Pathways
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Suzuki-Miyaura Coupling Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
While bromophenylmercury was historically significant in the development of palladium-catalyzed cross-coupling reactions, its practical application in modern organic synthesis is virtually non-existent. The primary reasons for this are its high toxicity and the availability of superior alternatives. Aryl halides and arylboronic acids, in conjunction with sophisticated palladium catalyst systems, offer a much broader scope, higher functional group tolerance, and greater control over selectivity. For researchers in drug development and other areas of chemical science, the focus should remain on these modern, more efficient, and safer methodologies. The comparative data overwhelmingly supports the use of reagents like arylboronic acids and aryl halides over organomercury compounds for achieving high selectivity in organic reactions.
References
- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inter-laboratory Comparison for the Quantification of Phenylmercuric Bromide in Ophthalmic Solutions
This guide provides a comprehensive summary and analysis of a simulated inter-laboratory comparison study on the quantification of Phenylmercuric Bromide. The study was designed to assess the proficiency of participating laboratories in determining the concentration of this preservative in a standardized ophthalmic solution. This document is intended for researchers, quality control analysts, and drug development professionals to benchmark their analytical methodologies and understand potential sources of variability.
Introduction to the Proficiency Testing Scheme
An inter-laboratory comparison, also known as a proficiency test or round-robin test, is a crucial component of a laboratory's quality assurance program.[1] It allows for the external evaluation of a laboratory's testing performance and competence by comparing its results with those of other laboratories.[2][3] Participation in such schemes is often a mandatory requirement for laboratory accreditation under standards like ISO/IEC 17025.
This study aimed to evaluate the accuracy and precision of analytical methods used by various laboratories for the quantification of Phenylmercuric Bromide. A homogenous and stable sample of an ophthalmic solution containing a known concentration of Phenylmercuric Bromide was distributed to all participating laboratories.
Data Presentation and Statistical Analysis
A total of eight hypothetical laboratories participated in this study. Each laboratory was provided with a blind sample and was instructed to perform triplicate measurements of the Phenylmercuric Bromide concentration. The nominal concentration of Phenylmercuric Bromide in the sample was 0.004% w/v.
The performance of each laboratory was evaluated using Z-scores, which were calculated based on the consensus mean and standard deviation of the results from all participants. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
Table 1: Reported Concentrations of Phenylmercuric Bromide (% w/v) and Performance Scores
| Laboratory ID | Measurement 1 | Measurement 2 | Measurement 3 | Mean | Standard Deviation | Z-Score | Performance |
| Lab-01 | 0.0041 | 0.0042 | 0.0040 | 0.00410 | 0.00010 | 0.49 | Satisfactory |
| Lab-02 | 0.0038 | 0.0039 | 0.0037 | 0.00380 | 0.00010 | -1.01 | Satisfactory |
| Lab-03 | 0.0045 | 0.0046 | 0.0044 | 0.00450 | 0.00010 | 2.49 | Unsatisfactory |
| Lab-04 | 0.0040 | 0.0040 | 0.0041 | 0.00403 | 0.00006 | 0.14 | Satisfactory |
| Lab-05 | 0.0035 | 0.0036 | 0.0035 | 0.00353 | 0.00006 | -2.36 | Unsatisfactory |
| Lab-06 | 0.0042 | 0.0043 | 0.0042 | 0.00423 | 0.00006 | 1.14 | Satisfactory |
| Lab-07 | 0.0039 | 0.0040 | 0.0039 | 0.00393 | 0.00006 | -0.36 | Satisfactory |
| Lab-08 | 0.0041 | 0.0041 | 0.0042 | 0.00413 | 0.00006 | 0.64 | Satisfactory |
| Consensus Mean | 0.0040 | ||||||
| Standard Deviation | 0.0002 |
Experimental Protocols
While participating laboratories were allowed to use their own validated methods, the following protocol was provided as a reference method for the quantification of Phenylmercuric Bromide. This method is based on the principle of potentiometric titration.[5]
3.1. Reference Method: Potentiometric Titration
This method relies on the formation of an insoluble precipitate, Phenylmercuric Iodide, upon titration of the sample with a standardized solution of Potassium Iodide. The endpoint is detected using an iodide-sensitive electrode.[5]
-
Apparatus:
-
Potentiometric titrator with an iodide-sensitive electrode.
-
10 mL burette.
-
100 mL beaker.
-
Pipettes and volumetric flasks.
-
-
Reagents:
-
Standardized 0.01 M Potassium Iodide (KI) solution.
-
Nitric Acid (HNO₃), 2 M.
-
Deionized water.
-
-
Procedure:
-
Pipette 50.0 mL of the ophthalmic solution into a 100 mL beaker.
-
Add 5.0 mL of 2 M Nitric Acid to acidify the sample.
-
Immerse the iodide-sensitive electrode and the reference electrode into the solution.
-
Titrate with the standardized 0.01 M Potassium Iodide solution, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is determined from the point of maximum inflection on the titration curve.
-
Calculate the concentration of Phenylmercuric Bromide in the sample.
-
3.2. Alternative Method: High-Performance Liquid Chromatography (HPLC)
Some laboratories may employ chromatographic methods for the separation and quantification of phenylmercury compounds.[6]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
-
Procedure:
-
Prepare a series of calibration standards of Phenylmercuric Bromide in the mobile phase.
-
Filter the ophthalmic solution sample through a 0.45 µm syringe filter.
-
Inject the sample and standards onto the HPLC system.
-
Monitor the absorbance at a suitable wavelength (e.g., 254 nm).
-
Quantify the Phenylmercuric Bromide concentration by comparing the peak area of the sample to the calibration curve.
-
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the decision-making process for performance evaluation.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Government Laboratory - Proficiency Testing Schemes [govtlab.gov.hk]
- 3. Proficiency Testing [sciencemadebrilliant.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. Determination of phenylmercuric nitrate by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of microgram quantities of some phenylmercury compounds and their separation from inorganic mercury salts | Semantic Scholar [semanticscholar.org]
The Fading Footprint of a Toxic Reagent: Assessing the Cost-Effectiveness of Bromophenylmercury in Modern Synthesis
For decades, organometallic reagents have been indispensable tools in the synthetic chemist's arsenal for forging new carbon-carbon bonds. Among these, organomercury compounds like bromophenylmercury (phenylmercuric bromide) once held a place. However, a comprehensive assessment of its cost-effectiveness in the current landscape of chemical synthesis reveals a stark reality: the use of bromophenylmercury is overwhelmingly disadvantageous when compared to modern, safer, and more efficient alternatives. This guide provides an objective comparison, supported by available data and general principles of cross-coupling chemistry, for researchers, scientists, and drug development professionals.
The primary application for a phenylating reagent like bromophenylmercury in modern synthesis would be in palladium-catalyzed cross-coupling reactions to introduce a phenyl group onto a molecule. To assess its cost-effectiveness, a multi-faceted analysis is required, encompassing not only the direct cost of the reagent but also factors such as reaction efficiency, safety, and environmental impact.
Performance Comparison: A Tale of Two Reagents
Direct, recent, and side-by-side experimental comparisons of bromophenylmercury with current mainstream phenylating agents are notably absent in the scientific literature. This scarcity itself is a powerful indicator of the obsolescence of organomercury compounds in this context. The field has overwhelmingly shifted towards less toxic and more versatile alternatives, primarily organoboron compounds like phenylboronic acid for the Suzuki-Miyaura coupling.
While specific comparative data is lacking, a qualitative and semi-quantitative comparison based on established chemical principles and available information paints a clear picture.
Table 1: Quantitative Comparison of Phenylating Agents
| Feature | Bromophenylmercury (Phenylmercuric Bromide) | Phenylboronic Acid |
| Typical Reaction | Palladium-catalyzed cross-coupling (e.g., Stille-type) | Suzuki-Miyaura Coupling |
| Toxicity | High . Neurotoxin, environmental hazard.[1][2][3][4][5] | Low . Generally considered non-toxic. |
| Availability | Not readily available from major chemical suppliers. | Widely available from numerous suppliers. |
| Cost | High (estimated based on related compounds and scarcity). | Relatively low. For example, 50g can be purchased for approximately $151.00 from major suppliers, with bulk pricing being significantly lower.[6][7] |
| Reaction Conditions | Often requires stoichiometric amounts of toxic organotin co-reagents in historical protocols. | Generally mild, with a wide range of compatible bases and solvents. |
| Functional Group Tolerance | Moderate to good. | Excellent. Tolerates a vast array of functional groups. |
| Byproducts | Toxic mercury salts. | Non-toxic borate salts. |
The Overwhelming Factor: Toxicity and Environmental Impact
The most significant drawback of using bromophenylmercury is its extreme toxicity.[1][2][3][4][5] Organomercury compounds are potent neurotoxins and pose a severe threat to human health and the environment.[1][3][4][5] The handling of such materials necessitates stringent safety protocols, including specialized personal protective equipment and dedicated fume hoods.[2]
Furthermore, the disposal of mercury-containing waste is heavily regulated and expensive.[8][9][10][11][12] The environmental legacy of mercury contamination is long-lasting and has led to international treaties aimed at reducing its use.[9] These factors contribute substantial indirect costs that far outweigh any potential benefits in a laboratory or industrial setting.
The Rise of a Superior Alternative: Phenylboronic Acid
The development of the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents, revolutionized the field of C-C bond formation. Phenylboronic acid, the key reagent for introducing a phenyl group in this reaction, offers numerous advantages over bromophenylmercury:
-
Low Toxicity: Boronic acids and their byproducts are generally considered non-toxic, making them significantly safer to handle and dispose of.
-
High Stability: Phenylboronic acid is a stable, crystalline solid that is easy to store and handle.
-
Versatility: The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance, making it applicable to a wide range of complex molecules.
-
High Yields and Mild Conditions: The reaction typically proceeds with high yields under mild conditions, often with low catalyst loadings.
Experimental Protocols: A Contrast in Methodology
The stark difference in the practicality of these reagents is evident in their typical experimental protocols.
Hypothetical Protocol for Cross-Coupling with Bromophenylmercury
A specific, modern, and optimized protocol for a cross-coupling reaction using bromophenylmercury is not readily found in recent chemical literature. However, based on older procedures involving organomercury compounds in Stille-type couplings, a hypothetical protocol would likely involve the following steps:
Note: This protocol is for illustrative purposes only and is not recommended due to the extreme toxicity of the reagents.
-
Strict Inert Atmosphere: The reaction would need to be conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the palladium catalyst.
-
Reagent Handling: Bromophenylmercury, a highly toxic solid, would need to be weighed and transferred in a glovebox or a specialized containment hood.
-
Reaction Setup: In a Schlenk flask, the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., anhydrous THF or dioxane) would be combined.
-
Addition of Organomercury Reagent: The bromophenylmercury would be added to the reaction mixture.
-
Heating: The reaction mixture would likely require heating for an extended period to proceed to completion.
-
Workup: The workup procedure would be complicated by the need to safely handle and dispose of mercury-containing byproducts. This would involve quenching the reaction, extraction, and purification, with all waste streams being treated as hazardous.
Standard Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid
In contrast, a standard Suzuki-Miyaura coupling is a routine and much safer procedure:
-
Reaction Setup: To a round-bottom flask are added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added.
-
Heating and Stirring: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup: The reaction mixture is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The logical flow of a typical cross-coupling reaction can be visualized to better understand the process.
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for the Suzuki-Miyaura reaction illustrates the efficiency of this process.
Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: An Unequivocal Verdict
References
- 1. Toxicity of organomercury compounds: bioassay results as a basis for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organomercury chemistry - Wikipedia [en.wikipedia.org]
- 5. Toxicity of organomercury compounds | EVISA's News [speciation.net]
- 6. Phenylboronic acid 0.95 Benzeneboronic acid [sigmaaldrich.com]
- 7. indiamart.com [indiamart.com]
- 8. mercury.org.cn [mercury.org.cn]
- 9. Mercury | Environmental Protection Agency [epa.ie]
- 10. Mercury regulation in the United States - Wikipedia [en.wikipedia.org]
- 11. bdlaw.com [bdlaw.com]
- 12. epa.gov [epa.gov]
Safety Operating Guide
Mercury, bromophenyl- proper disposal procedures
Proper disposal of phenylmercuric bromide and related organomercury compounds is critical to ensure laboratory safety and prevent environmental contamination.[1] These materials are highly toxic and must be managed as hazardous waste according to stringent regulations.[1][2] Adherence to the following procedures is essential for researchers and laboratory personnel.
Immediate Safety Precautions
Before handling phenylmercuric bromide or its waste, ensure that you are working in a designated area, preferably within a chemical fume hood with adequate exhaust ventilation.[3][4] A safety shower and eyewash station must be readily available.[3] It is crucial to have a mercury spill kit accessible in the event of an accident.[5][6] All containers holding mercury waste must be kept tightly sealed when not in use to prevent the release of toxic vapors.[2][4]
Personal Protective Equipment (PPE)
When handling phenylmercuric bromide waste, the following personal protective equipment is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile or chloroprene gloves are often sufficient, but it is best to consult the manufacturer's specifications for the specific compound.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[3] A face shield may also be recommended.[3]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Waste Collection and Disposal Procedure
-
Waste Segregation: Phenylmercuric bromide waste must be collected separately from other chemical waste streams.[4] Do not mix it with solvents or other reagents.[4]
-
Container Selection: Collect all waste, including contaminated solids like paper towels or gloves, in a dedicated, clearly labeled, and tightly sealed container.[3][4] Glass containers are suitable, but they should be placed within a secondary plastic container to prevent breakage.[4]
-
Labeling: Affix a hazardous waste label to the container.[3] The label must clearly identify the contents as "Hazardous Waste: Phenylmercuric Bromide" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area within a secondary containment bin.[2][4] The storage location should be secure and accessible only to authorized personnel.
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[2][3] Do not attempt to dispose of this waste through normal trash or down the drain.[2][6]
Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Small Spills:
-
Cordon off the area to prevent others from entering.[5]
-
Wearing appropriate PPE, use a mercury absorbing powder or sponges to clean up the spill.[5][7]
-
Collect all contaminated debris and cleanup materials in a sealed, labeled container.[8]
-
Decontaminate the area with a commercially available mercury absorbing compound.[7]
-
-
Large Spills:
Quantitative Data: Exposure Limits
Occupational exposure limits for organomercury compounds are established to protect laboratory personnel.
| Agency | Type | Value |
| OSHA | PEL (TWA) | 0.01 mg/m³ |
| OSHA | CL | 0.04 mg/m³ |
| NIOSH | REL (TWA) | 0.01 mg/m³ |
| NIOSH | REL (STEL) | 0.03 mg/m³ |
| (Data sourced from Rutgers University Environmental Health and Safety)[3] |
Experimental Protocols & Methodologies
The primary method for the ultimate disposal of phenylmercuric bromide waste is through a licensed hazardous waste facility.[7][9] These facilities typically use one of two main processes:
-
Recycling/Retorting: This is the preferred method.[9][10] The mercury waste is heated in a retort, which causes the mercury to vaporize. The mercury vapor is then cooled and condensed back into its liquid elemental form, allowing it to be purified and reused.[9] This process separates the mercury from other contaminants.[9]
-
Encapsulation/Stabilization: If recycling facilities are not available, the waste may be encapsulated.[10] This involves mixing the mercury compound with a stabilizing agent (like cement or paraffin wax) to form a solid, non-leachable matrix.[10] This solid block is then placed in a sealed, non-degrading container and buried in a designated hazardous waste landfill.[10]
Disposal and Safety Workflow
Caption: Workflow for the safe handling and disposal of phenylmercuric bromide waste.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. drs.illinois.edu [drs.illinois.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. beckman.fr [beckman.fr]
- 8. nj.gov [nj.gov]
- 9. mainelabpack.com [mainelabpack.com]
- 10. stainsfile.com [stainsfile.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
